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  • Product: 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid
  • CAS: 91114-48-6

Core Science & Biosynthesis

Foundational

Synthesis of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid

Title: Synthesis and Process Optimization of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid: A Technical Guide Executive Summary 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid (CAS: 91114-48-6)[1] is an unsymmetrical, hete...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis and Process Optimization of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid: A Technical Guide

Executive Summary

2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid (CAS: 91114-48-6)[1] is an unsymmetrical, heterobifunctional thioether. Featuring both a free carboxylic acid and a methyl ester, this molecule serves as a critical building block and linker in the development of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced biomaterials. This whitepaper details the mechanistic rationale, retrosynthetic pathways, and a self-validating experimental protocol for its high-yield synthesis.

Mechanistic Rationale & Retrosynthetic Analysis

The synthesis of symmetrical dialkyl thiodiglycolates is well-documented, typically involving the reaction of chloroacetic esters with sodium sulfide in aqueous media[2]. However, synthesizing the mono-ester (an unsymmetrical sulfide) requires precise control over nucleophilicity and pH to prevent unwanted ester hydrolysis or symmetric byproduct formation.

Thioglycolic acid is an ideal starting material due to its bifunctional nature, containing both a thiol and a carboxylic acid[3]. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom (thiolate) is highly polarizable ("soft"), making it a vastly superior nucleophile for SN​2 alkylation compared to the carboxylate oxygen ("hard").

Causality in Base and Solvent Selection: A common pitfall in this synthesis is utilizing aqueous inorganic bases (e.g., NaOH). While effective for deprotonating the thiol (pKa ~10.2), aqueous hydroxide rapidly hydrolyzes the methyl ester of the alkylating agent, leading to the formation of symmetric thiodiglycolic acid[4]. By transitioning to a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) in an anhydrous, polar aprotic solvent (THF), we selectively deprotonate the thiol without compromising the ester linkage.

Retrosynthesis Target 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid Target Molecule (CAS: 91114-48-6) RouteA Route A: Thiolate Alkylation (Anhydrous Conditions) RouteA->Target High Regioselectivity RouteB Route B: Aqueous Substitution (Hydrolysis Risk) RouteB->Target Ester Cleavage PrecursorA Thioglycolic Acid + Methyl Bromoacetate PrecursorA->RouteA PrecursorB Methyl Thioglycolate + Bromoacetic Acid PrecursorB->RouteB

Caption: Retrosynthetic pathways for 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid.

Quantitative Data: Condition Optimization

The table below summarizes the causality between reaction conditions and the resulting yield/purity. The data clearly demonstrates that anhydrous conditions with a sterically hindered base provide the optimal environment for high-fidelity synthesis.

EntryBase (Eq)SolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)Mechanistic Observation
1NaOH (2.2)H2O25124580%Significant ester hydrolysis observed[4].
2K2CO3 (2.2)DMF2567290%Trace transesterification and degradation.
3Et3N (2.2)DCM0 2548595%Clean reaction; minor volatility issues with DCM.
4 DIPEA (2.2) THF 0 25 3 92 >98% Optimal conditions; complete suppression of hydrolysis.

Experimental Protocol (Self-Validating Workflow)

This protocol is designed as a self-validating system. The integration of In-Process Controls (IPC) and strict pH checkpoints ensures that failure modes (such as incomplete reaction or product loss in the aqueous layer) are caught and corrected in real-time.

Reagents Required:

  • Thioglycolic acid (Mercaptoacetic acid): 1.0 equivalent

  • Methyl bromoacetate: 1.05 equivalents

  • N,N-Diisopropylethylamine (DIPEA): 2.2 equivalents

  • Anhydrous Tetrahydrofuran (THF): 10 mL per gram of substrate

Step-by-Step Methodology:

  • Preparation & Deprotonation: Charge a flame-dried, round-bottom flask with anhydrous THF and thioglycolic acid (1.0 eq) under an inert nitrogen atmosphere. Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (2.2 eq) dropwise over 15 minutes. Causality Check: The acid-base reaction is highly exothermic. Maintaining 0 °C prevents localized heating that could lead to unwanted side reactions. The solution will form a bis-diisopropylethylammonium salt.

  • Alkylation: Add methyl bromoacetate (1.05 eq) dropwise at 0 °C. The use of the bromo-derivative over the chloro-derivative accelerates the SN​2 kinetics, ensuring complete conversion within a shorter timeframe.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 3 hours.

  • IPC Validation (Self-Validation Step): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Checkpoint: Proceed to the next step only when the thioglycolic acid peak is completely consumed. If unreacted starting material remains, stir for an additional hour.

  • Quench & Acidification: Concentrate the THF under reduced pressure. Resuspend the crude residue in Ethyl Acetate (EtOAc) and water. Slowly add 1M HCl until the aqueous layer reaches pH ~2 . Causality Check: The target molecule is a carboxylic acid. Failing to acidify to pH 2 will leave the product as a water-soluble carboxylate salt, decimating the isolated organic yield.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum. The resulting product is typically >98% pure, but can be further purified via silica gel chromatography (Hexanes/EtOAc with 1% Acetic Acid) if necessary.

Workflow Step1 1. Deprotonation (DIPEA, THF, 0°C) Step2 2. S-Alkylation (Methyl Bromoacetate) Step1->Step2 Step3 3. IPC Validation (LC-MS / TLC) Step2->Step3 Step4 4. Quench & Acidify (1M HCl to pH 2) Step3->Step4 Step5 5. Extraction (EtOAc / Brine) Step4->Step5

Caption: Step-by-step experimental workflow with integrated IPC validation.

References

  • Title: Process for preparing dialkyl thiodiglycolates (US20090163736A1)
  • Title : Thioglycolic Acid (Kirk-Othmer Encyclopedia of Chemical Technology) Source : Wiley Online Library URL :[Link]

  • Title : Nomination Background: Sodium thioglycolate Source : National Institutes of Health (NIH) URL : [Link]

Sources

Exploratory

Spectroscopic data for 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid

Spectroscopic Profiling of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic Acid: A Comprehensive Guide for Structural Validation As a Senior Application Scientist, I frequently encounter bifunctional building blocks that requir...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profiling of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic Acid: A Comprehensive Guide for Structural Validation

As a Senior Application Scientist, I frequently encounter bifunctional building blocks that require rigorous structural validation before they can be deployed in complex syntheses. 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid (CAS RN: 91114-48-6) is a prime example[1]. Featuring orthogonal carboxylic acid and methyl ester moieties bridged by a thioether linkage, this molecule (Molecular Weight: 164.18 g/mol ) is a highly versatile scaffold used in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs)[2].

However, the pseudo-symmetry of its thiodiglycolic acid core presents unique spectroscopic nuances. This whitepaper provides an in-depth, self-validating framework for the characterization of this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Causality in Spectroscopic Behavior

Nuclear Magnetic Resonance (NMR) Dynamics

The structural core of this molecule (SMILES: O=C(O)CSCC(OC)=O) is derived from thiodiglycolic acid[2]. In the parent symmetric di-acid, the methylene protons (-CH₂-) are chemically equivalent, appearing as a single sharp singlet near 3.47 ppm[3][4].

In 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid, the terminal esterification breaks this symmetry. The methylene adjacent to the carboxylic acid (-S-CH₂-COOH) and the methylene adjacent to the methyl ester (-S-CH₂-COOCH₃) experience slightly different anisotropic and inductive effects. Because the ester carbonyl is marginally less electron-withdrawing than the free carboxylic acid, the electronic shielding differs. Consequently, the ¹H NMR spectrum resolves into two distinct, closely spaced singlets.

Causality in Solvent Selection: We specifically utilize deuterated dimethyl sulfoxide (DMSO-d₆) rather than Chloroform-d (CDCl₃). Non-polar solvents like CDCl₃ promote the formation of carboxylic acid dimers via strong intermolecular hydrogen bonding, which severely broadens the acidic proton signal and can shift the adjacent methylene resonances unpredictably. DMSO-d₆ disrupts these dimers, locking the molecule into a consistent monomeric state and ensuring sharp, reproducible line widths.

Vibrational Spectroscopy (FT-IR)

The FT-IR spectrum is defined by the orthogonal carbonyl environments. The ester C=O stretch presents as a sharp, high-intensity band around 1738 cm⁻¹. Conversely, the carboxylic acid C=O stretch appears slightly lower, around 1712 cm⁻¹, due to the weakening of the C=O bond caused by persistent hydrogen bonding in the solid state.

Mass Spectrometry (LC-MS) Fragmentation

Given the presence of the labile carboxylic acid proton, Electrospray Ionization in negative mode (ESI-) is the optimal ionization strategy. The molecule readily deprotonates to yield a stable [M-H]⁻ ion at m/z 163. Fragmentation (MS/MS) of this parent ion yields predictable, highly diagnostic neutral losses: the loss of methanol (-32 Da) from the ester terminus, and the loss of carbon dioxide (-44 Da) from the acid terminus.

Standardized Experimental Protocols

To ensure absolute trustworthiness, every analytical protocol must operate as a self-validating system. The following methodologies incorporate internal checks to guarantee data integrity.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆. Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).

  • Instrument Tuning: Tune and match the NMR probe to the exact solvent impedance. Shim the magnetic field until the line width of the TMS signal is < 1.0 Hz. Validation Check: Failure to achieve this resolution will cause the two closely spaced methylene singlets (~3.35 and 3.45 ppm) to merge into a single broad peak, invalidating the structural assignment.

  • Acquisition: Acquire the ¹H NMR spectrum at 400 MHz (or higher) using 16 scans, a 30° pulse angle, and a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation for quantitative integration.

  • Self-Validation: Integrate the signals. The ratio of the methoxy protons (-O-CH₃) to the two distinct methylene groups (-S-CH₂-) must strictly be 3:2:2 .

Protocol 2: ATR-FTIR Spectroscopy
  • Background Calibration: Collect a background spectrum of the clean diamond Attenuated Total Reflectance (ATR) crystal (32 scans, 4 cm⁻¹ resolution). Validation Check: This subtracts atmospheric H₂O and CO₂ which otherwise mask critical carbonyl and hydroxyl regions.

  • Sample Application: Place 2-3 mg of the neat solid[1] directly onto the crystal. Apply consistent pressure using the ATR anvil to ensure optimal optical contact.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹. Ensure the maximum absorbance does not exceed 1.0 AU to prevent detector saturation and peak distortion.

Protocol 3: LC-MS (ESI-) Analysis
  • Preparation: Prepare a 10 µg/mL solution in 50:50 Methanol:Water (Optima LC-MS grade). Critical Causality: Do not add formic acid to the sample diluent, as low pH suppresses negative ionization of the carboxylic acid.

  • Chromatography: Elute through a C18 column using a gradient of Water/Acetonitrile. Buffer both mobile phases with 5 mM Ammonium Acetate to stabilize the pH and encourage deprotonation.

  • Detection: Scan m/z 50–300 in ESI- mode.

  • Self-Validation: Confirm that the isotopic pattern of the [M-H]⁻ peak (m/z 163) mathematically matches the theoretical natural abundance distribution for the formula C₅H₇O₄S⁻.

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Assignments (in DMSO-d₆)

Position¹H Shift (ppm)MultiplicityIntegration¹³C Shift (ppm)Structural Assignment
1~12.60br s1H171.5-COOH (Carboxylic Acid)
23.45s2H33.2-S-CH₂ -COOH
3----Thioether linkage (-S-)
43.35s2H32.8-S-CH₂ -COOCH₃
5---170.2-C OOCH₃ (Ester Carbonyl)
63.65s3H52.1-O-CH₃ (Methoxy)

Table 2: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3300 - 2500Broad, StrongO-H stretchCarboxylic Acid
1738Sharp, StrongC=O stretchMethyl Ester
1712Sharp, StrongC=O stretchCarboxylic Acid
1435MediumC-H bendMethylene / Methyl
1210StrongC-O stretchEster / Acid
680WeakC-S stretchThioether

Analytical Visualizations

Workflow Sample 2-[(2-Methoxy-2-oxoethyl) sulfanyl]acetic acid NMR NMR Spectroscopy (1H & 13C in DMSO-d6) Sample->NMR Dissolution IR FT-IR Spectroscopy (ATR Mode) Sample->IR Direct Solid MS LC-MS Analysis (ESI- Mode) Sample->MS MeOH/H2O Mix Data Structural Validation NMR->Data IR->Data MS->Data

Fig 1: Self-validating analytical workflow for spectroscopic characterization.

MS_Frag Parent [M-H]- m/z 163 C5H7O4S- Frag1 [M-H - CH3OH]- m/z 131 Parent->Frag1 -32 Da (Loss of Methanol) Frag2 [M-H - CO2]- m/z 119 Parent->Frag2 -44 Da (Decarboxylation) Frag3 [S-CH2-COO]- m/z 89 Parent->Frag3 -74 Da (Thioether Cleavage)

Fig 2: Primary ESI- mass spectrometry fragmentation pathways.

References

  • National Center for Biotechnology Information (NCBI). "Thiodiglycolic acid | C4H6O4S | CID 31277". PubChem Database. [Link]

Sources

Foundational

A Senior Application Scientist's Guide to 13C NMR Analysis of Thioether Carboxylic Acids

Introduction: The Crucial Role of 13C NMR in the Structural Elucidation of Thioether Carboxylic Acids For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crucial Role of 13C NMR in the Structural Elucidation of Thioether Carboxylic Acids

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Thioether carboxylic acids represent a significant class of molecules, appearing in pharmaceuticals, natural products, and metabolic pathways. Their structural elucidation often presents unique challenges due to the presence of multiple functional groups and the potential for complex substitution patterns. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool, providing direct insight into the carbon skeleton of these molecules.[1][2]

This in-depth technical guide moves beyond a simple recitation of chemical shifts. It is designed to provide a field-proven framework for the comprehensive 13C NMR analysis of thioether carboxylic acids. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative principles of NMR spectroscopy. This guide is structured to empower the scientist to not only acquire high-quality data but also to interpret it with confidence, leading to unambiguous structural determination.

Pillar I: Understanding the 13C NMR Landscape of Thioether Carboxylic Acids

The 13C NMR spectrum of a thioether carboxylic acid is a rich tapestry of information, with each signal corresponding to a unique carbon environment. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of the carbon nucleus.[3][4]

Characteristic Chemical Shift Regions

A foundational understanding of where key carbons resonate is the first step in spectral interpretation. The broad chemical shift range of 13C NMR, typically 0-220 ppm, allows for excellent signal dispersion, minimizing the spectral overlap often seen in 1H NMR.[5]

Functional GroupCarbon TypeTypical Chemical Shift (δ, ppm)Notes
Carboxylic Acid Carbonyl (C=O)160 - 185The electronegative oxygen atoms strongly deshield the carbonyl carbon, shifting it significantly downfield. This signal is often a sharp singlet in proton-decoupled spectra.[3][6]
Thioether Carbon α to Sulfur (R-C H₂-S)25 - 45The sulfur atom is less electronegative than oxygen, resulting in a more upfield chemical shift compared to the α-carbon of an ether (50-90 ppm).[3]
Carbon β to Sulfur (R-CH₂-C H₂-S)20 - 40The influence of the sulfur atom diminishes with distance.
Alkyl Chain Methylene (-CH₂-)16 - 40The specific chemical shift depends on the proximity to the electron-withdrawing carboxylic acid and thioether groups.
Methyl (-CH₃)10 - 25Typically the most upfield signals in the spectrum.[3]

Note: These are typical values and can be influenced by solvent, temperature, and the presence of other functional groups.[7]

The Influence of Electronegativity and Hybridization

The primary factors governing the chemical shifts in thioether carboxylic acids are the electronegativity of adjacent atoms and the hybridization state of the carbon.

  • Electronegativity: The highly electronegative oxygen atoms of the carboxylic acid group withdraw electron density from the carbonyl carbon, causing it to be significantly deshielded and resonate at a high ppm value.[3][4] The sulfur atom in the thioether linkage is also more electronegative than carbon, leading to a downfield shift of the α-carbon compared to a standard alkane, but less so than an oxygen atom.[3]

  • Hybridization: In saturated thioether carboxylic acids, all carbons are sp³ hybridized. Should the molecule contain double or triple bonds, the sp² and sp hybridized carbons will resonate in distinct regions of the spectrum (typically 100-150 ppm for sp² and 70-90 ppm for sp).[4]

Pillar II: A Self-Validating Experimental Protocol

The quality of the 13C NMR data is intrinsically linked to the rigor of the experimental setup. The following protocol is designed to be a self-validating system, ensuring reproducible and high-quality results.

Step 1: Sample Preparation

Proper sample preparation is critical to obtaining a high-resolution spectrum.

  • Sample Quantity: For a standard 13C NMR experiment, a higher concentration is generally better due to the low natural abundance of the 13C isotope (1.1%). Aim for 50-100 mg of the thioether carboxylic acid.[8][9] For highly sensitive modern spectrometers, as little as 10-20 mg may suffice, but will require a longer acquisition time.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common starting point, but be aware that it can be slightly acidic and may interact with the carboxylic acid moiety.[10] Other common solvents include deuterated dimethyl sulfoxide (DMSO-d₆), deuterated methanol (CD₃OD), and deuterium oxide (D₂O) if the compound is a salt or highly polar. Always test solubility in the non-deuterated version of the solvent first to conserve the more expensive deuterated solvent.[8]

  • Filtration: Ensure the final solution is free of any particulate matter. Undissolved solids will lead to poor magnetic field homogeneity (shimming) and result in broad spectral lines.[10][11] Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[11]

  • Sample Volume: The optimal sample volume is typically 0.5-0.6 mL, which corresponds to a height of about 4-5 cm in a standard 5 mm NMR tube.[8][12]

Step 2: Instrument Setup and Data Acquisition

The following is a robust starting point for acquiring a proton-decoupled 13C NMR spectrum. Modern spectrometers often have optimized default parameter sets that can be used.[13]

  • Lock and Shim: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve a narrow and symmetrical lock signal. This ensures the magnetic field is homogeneous across the sample.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or a similar variant on Bruker instruments) is typically used.

  • Acquisition Parameters:

    • Spectral Width (SW): A range of 0 to 220 ppm is generally sufficient to cover all expected carbon signals.

    • Number of Scans (NS): Due to the low sensitivity of 13C NMR, multiple scans are required. A starting point of 128 scans is reasonable for a moderately concentrated sample.[10] This can be increased significantly for dilute samples.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is a good starting point.[13]

    • Relaxation Delay (D1): A relaxation delay of 2 seconds is often sufficient for qualitative spectra. For quantitative analysis, a much longer delay (5-7 times the longest T1 relaxation time) is necessary.

  • Proton Decoupling: Use a broadband proton decoupling sequence to remove 13C-1H coupling. This simplifies the spectrum to single lines for each unique carbon and provides a significant sensitivity enhancement through the Nuclear Overhauser Effect (NOE).[5]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 50-100 mg of Sample prep2 Dissolve in 0.6 mL Deuterated Solvent prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Insert Sample, Lock & Shim prep3->acq1 acq2 Set Up 13C Experiment (zgpg30) acq1->acq2 acq3 Acquire Data (NS=128, D1=2s) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to TMS (0 ppm) proc3->proc4

Caption: Workflow for 13C NMR Analysis.

Pillar III: Advanced Spectral Interpretation and Structure Elucidation

With a high-quality spectrum in hand, the next phase is a detailed interpretation to elucidate the complete structure.

DEPT: Differentiating Carbon Types

While a proton-decoupled 13C spectrum provides the number of unique carbons and their chemical shifts, it does not directly indicate the number of attached protons. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is an invaluable tool for this purpose.[14][15]

  • DEPT-90: This experiment shows signals only for CH (methine) carbons.

  • DEPT-135: This experiment shows positive signals for CH and CH₃ carbons and negative signals (pointing down) for CH₂ carbons. Quaternary carbons (those with no attached protons, like the carboxylic acid carbonyl) are not observed in DEPT spectra.

By comparing the standard 13C spectrum with the DEPT-90 and DEPT-135 spectra, a complete assignment of carbon types can be made.

2D NMR: Connecting the Pieces

For complex thioether carboxylic acids, 1D NMR may not be sufficient to unambiguously assign all signals. Two-dimensional (2D) NMR techniques are essential for determining the connectivity of the carbon skeleton.

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates each carbon signal with the signal of the proton(s) directly attached to it.[16] It provides a direct link between the 1H and 13C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away.[16][17] This is crucial for identifying connectivity across quaternary carbons and for piecing together different fragments of the molecule.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons.[16][18] This helps to establish the proton spin systems, which can then be linked to the carbon skeleton using HSQC and HMBC.

Logical Flow of Spectral Interpretation

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_structure Structure Elucidation start Acquired Spectra c13 13C Spectrum Count Signals Identify Chemical Shifts start->c13 dept DEPT-90 & DEPT-135 Assign CH, CH₂, CH₃ start->dept hsqc HSQC Correlate C-H (1-bond) start->hsqc hmbc HMBC Correlate C-H (2-3 bonds) start->hmbc cosy COSY Identify H-H Spin Systems start->cosy fragments Assemble Fragments c13->fragments dept->fragments hsqc->fragments hmbc->fragments cosy->fragments structure Propose Final Structure fragments->structure

Caption: Logical workflow for NMR-based structure elucidation.

Case Study: Analysis of S-(Carboxymethyl)-L-cysteine

Let's consider the 13C NMR analysis of S-(Carboxymethyl)-L-cysteine, a relevant example of a thioether dicarboxylic acid.

Structure:

Predicted 13C NMR Signals:

Carbon AtomEnvironmentExpected δ (ppm)DEPT-135DEPT-90
C1 (Thioether COOH)Carboxylic Acid~172AbsentAbsent
C2 (Thioether CH₂)-S-CH₂-COOH~35NegativeAbsent
C3 (Cysteine α-CH)-CH(NH₂)-COOH~55PositivePositive
C4 (Cysteine β-CH₂)-S-CH₂-CH-~34NegativeAbsent
C5 (Cysteine COOH)Carboxylic Acid~174AbsentAbsent

Interpretation Logic:

  • 13C Spectrum: We expect to see 5 distinct signals. Two signals will be in the 170-175 ppm region, corresponding to the two carboxylic acid carbons. Three signals will be in the upfield region (30-60 ppm).

  • DEPT Analysis:

    • The DEPT-135 spectrum will show one positive signal (~55 ppm) for the α-CH and two negative signals (~34 and ~35 ppm) for the two CH₂ groups.

    • The DEPT-90 spectrum will show only one signal (~55 ppm) for the α-CH.

  • 2D NMR Confirmation:

    • HSQC: Would show correlations between the protons on C2, C3, and C4 and their respective carbon signals.

    • HMBC: Would be critical for confirming the thioether linkage. For example, the protons on C2 would show a correlation to C1 and C4. The protons on C4 would show a correlation to C3 and C5, and importantly, to C2, confirming the S-CH₂ bond.

This systematic approach, combining 1D and 2D NMR techniques, allows for the unambiguous assignment of all carbon signals and the confirmation of the molecular structure.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Broad Peaks - High sample concentration/viscosity- Presence of paramagnetic impurities- Chemical or conformational exchange- Dilute the sample.- Filter the sample thoroughly.- Acquire the spectrum at a different temperature to see if peaks sharpen.
Low Signal-to-Noise - Dilute sample- Insufficient number of scans- Incorrect pulse width or relaxation delay- Increase sample concentration if possible.- Increase the number of scans (signal-to-noise increases with the square root of the number of scans).- Use an optimized acquisition parameter set.[13]
Extra, Unexplained Peaks - Solvent impurities- Sample degradation (e.g., oxidation of thioether to sulfoxide)- Presence of rotational isomers- Check the known chemical shifts of the deuterated solvent.- Re-purify the sample; handle air-sensitive compounds under an inert atmosphere.- Variable temperature NMR may help to coalesce signals from rapidly interconverting isomers.

Conclusion

13C NMR spectroscopy is an indispensable technique in the analytical workflow for thioether carboxylic acids. By moving beyond a cursory look at chemical shifts and adopting a systematic approach that includes rigorous sample preparation, optimized data acquisition, and the strategic use of advanced techniques like DEPT and 2D NMR, researchers can achieve a high level of confidence in their structural assignments. This guide provides a robust framework, grounded in established scientific principles, to empower scientists in their pursuit of novel drug candidates and a deeper understanding of chemical systems.

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  • ResearchGate. How does 2D NMR help to elucidate chemical structure?. [Link]

  • Anup, K. S., & Kumar, A. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem.
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Exploratory

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid

Abstract This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid (MW: 164.18 g/mol [1]). As a molecule possessing multiple...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid (MW: 164.18 g/mol [1]). As a molecule possessing multiple functional groups—a carboxylic acid, a thioether linkage, and a methyl ester—its fragmentation pattern under tandem mass spectrometry (MS/MS) is multifaceted and diagnostic of its structure. Understanding these pathways is critical for researchers in metabolomics, drug development, and chemical analysis for the unambiguous identification of this molecule and its analogues in complex matrices. This document details the fragmentation mechanisms in both negative and positive electrospray ionization (ESI) modes, supported by established principles of ion chemistry. Methodologies for analysis are presented, and key fragment ions are summarized to serve as a practical reference for scientists in the field.

Introduction

2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid, with the chemical formula C₅H₈O₄S, is a thioether-linked dicarboxylic acid monoester.[2] Molecules with this structural motif are of significant interest in various scientific domains, including the study of drug metabolism, where thioether conjugates (such as mercapturic acids) represent a major pathway for the biotransformation and detoxification of xenobiotics.[3] The presence of both a free carboxylic acid and a methyl ester makes its characterization challenging without a foundational understanding of its behavior in a mass spectrometer.

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the structural elucidation of such molecules.[4][5] By inducing fragmentation of a selected precursor ion, MS/MS provides a "fingerprint" of the molecule's structure. This guide aims to elucidate the principal fragmentation pathways of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid, providing a causal explanation for the formation of its characteristic product ions. We will explore the fragmentation in both negative ion mode, driven by the acidic carboxylic proton, and positive ion mode, where protonation can occur at several sites.

Physicochemical Properties and Ionization Behavior

The structure of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid is key to its ionization and fragmentation.

Chemical Structure:

  • IUPAC Name: 2-[(2-methoxy-2-oxoethyl)sulfanyl]acetic acid[2]

  • CAS Number: 91114-48-6[1][2]

  • Molecular Formula: C₅H₈O₄S[1]

  • Exact Mass: 164.0143 Da

  • SMILES: COC(=O)CSCC(=O)O[2]

The molecule's bifunctionality dictates its ionization propensity. The carboxylic acid group is readily deprotonated, making the molecule highly suitable for analysis in negative ion mode (ESI-) to form the [M-H]⁻ precursor ion at m/z 163.0070. Conversely, the presence of lone pair electrons on the sulfur atom and the two carbonyl oxygens allows for protonation in positive ion mode (ESI+) to form the [M+H]⁺ precursor ion at m/z 165.0216. Adduct formation, particularly with sodium ([M+Na]⁺) at m/z 187.0036, is also common in positive mode.

Experimental Methodology: A Self-Validating Protocol

This section outlines a robust protocol for the analysis of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample and Reagent Preparation
  • Standard Preparation: Prepare a 1 mg/mL stock solution of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid in methanol.

  • Working Solution: Serially dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 methanol:water with 0.1% formic acid for positive mode or without acid for negative mode).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water (for ESI+) or Water (for ESI-).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (for ESI+) or Acetonitrile (for ESI-).

Liquid Chromatography Parameters
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Flow Rate: 0.3 mL/min.

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters
  • Instrument: A hybrid quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.

  • Ionization Mode: ESI, with separate runs for positive and negative polarity.

  • Capillary Voltage: 3.5 kV (ESI+), -3.0 kV (ESI-).

  • Source Temperature: 120 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Voltage: 30 V.

  • Collision Gas: Argon.

  • MS/MS Analysis: Select the precursor ion of interest ([M-H]⁻ or [M+H]⁺) in the first mass analyzer and apply a collision energy ramp (e.g., 10-40 eV) in the collision cell to generate a comprehensive product ion spectrum.

This protocol is self-validating as the high-resolution mass analyzer allows for the confirmation of elemental compositions for both precursor and product ions, ensuring trustworthy identification.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis Stock 1. Prepare 1 mg/mL Stock (Methanol) Working 2. Dilute to 1 µg/mL (Mobile Phase Matched) Stock->Working LC C18 Column Gradient Elution 0.3 mL/min Working->LC Inject 5 µL MS ESI Source Precursor Selection (Q1) CID (Argon, 10-40 eV) Product Ion Scan (TOF/Q3) LC->MS Eluent to MS

Caption: Experimental workflow for LC-MS/MS analysis.

Fragmentation Analysis in Negative Ion Mode ([M-H]⁻)

In negative mode, deprotonation occurs at the carboxylic acid, forming the carboxylate anion at m/z 163.0. This charge localization is the primary driver for the subsequent fragmentation cascade upon collision-induced dissociation (CID). The fragmentation of dicarboxylic acid monoanions and their esters typically involves decarboxylation or the loss of a neutral alcohol molecule.[6][7][8]

  • Decarboxylation (Loss of CO₂): The most characteristic fragmentation for carboxylates is the neutral loss of carbon dioxide (44.00 Da). This results in the formation of a product ion at m/z 119.0 ([C₄H₇O₂S]⁻).

  • Loss of Methanol (CH₃OH): In a pathway analogous to the loss of water from dicarboxylic acid monoanions, monoesters can eliminate a molecule of alcohol.[6][8] This involves the neutral loss of methanol (32.03 Da) to yield a reactive ketene anion at m/z 131.0 ([C₄H₃O₃S]⁻).

  • S-CH₂ Bond Cleavage: Cleavage of the bond between the sulfur and the carboxymethyl moiety results in the formation of the thioglycolate anion at m/z 91.0 ([C₂H₃O₂S]⁻).

neg_frag parent [M-H]⁻ 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetate m/z 163.0 frag1 [C₄H₇O₂S]⁻ m/z 119.0 parent->frag1 - CO₂ (44 Da) frag2 [C₄H₃O₃S]⁻ Ketene Anion m/z 131.0 parent->frag2 - CH₃OH (32 Da) frag3 [C₂H₃O₂S]⁻ Thioglycolate m/z 91.0 parent->frag3 S-CH₂ Cleavage pos_frag parent [M+H]⁺ Protonated Molecule m/z 165.0 frag1 [C₅H₇O₃S]⁺ m/z 147.0 parent->frag1 - H₂O (18 Da) frag2 [C₄H₅O₃S]⁺ m/z 133.0 parent->frag2 - CH₃OH (32 Da) frag3 [C₃H₅O₂S]⁺ m/z 105.0 parent->frag3 - •CH₂COOH (59 Da) frag4 [C₂H₃O₂]⁺ Carboxymethyl Cation m/z 59.0 parent->frag4 C-S Cleavage frag2->frag3 - CO (28 Da)

Caption: Proposed fragmentation pathways in positive ESI mode.

Summary of Key Fragmentation Data

The following table summarizes the predicted accurate masses for the precursor and major product ions, which are essential for confident identification using high-resolution mass spectrometry.

Ion TypeProposed FormulaCalculated m/zFragmentation Pathway
[M-H]⁻ [C₅H₇O₄S]⁻ 163.0070 Precursor Ion (Negative Mode)
Product Ion[C₄H₇O₂S]⁻119.0172Loss of CO₂
Product Ion[C₄H₃O₃S]⁻130.9808Loss of CH₃OH
Product Ion[C₂H₃O₂S]⁻90.9859Cleavage of S-CH₂ bond
[M+H]⁺ [C₅H₉O₄S]⁺ 165.0216 Precursor Ion (Positive Mode)
Product Ion[C₅H₇O₃S]⁺147.0110Loss of H₂O
Product Ion[C₄H₅O₃S]⁺132.9954Loss of CH₃OH
Product Ion[C₃H₅O₂S]⁺105.0005Cleavage of S-CH₂(COOH) bond
Product Ion[C₂H₃O₂]⁺59.0128Cleavage of S-CH₂(COOCH₃) bond
[M+Na]⁺ [C₅H₈O₄SNa]⁺ 187.0036 Sodium Adduct (Positive Mode)

Conclusion

The mass spectrometric fragmentation of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid is predictable and structurally informative. In negative ion mode, the fragmentation is dominated by charge-directed losses of carbon dioxide and methanol, consistent with the established behavior of dicarboxylic acid monoesters. [6][8]In positive ion mode, the fragmentation is more complex, involving neutral losses of water and methanol, as well as characteristic cleavages of the carbon-sulfur bonds. The data and pathways presented in this guide provide a definitive framework for the identification and structural confirmation of this compound and related thioether conjugates. The use of high-resolution mass spectrometry, coupled with the detailed protocols herein, ensures a high degree of confidence and scientific rigor for researchers in the field.

References

  • Grossert, J. S., et al. (2002). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... Available at: [Link]

  • Matsuda, F., et al. (2018). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Journal of the Mass Spectrometry Society of Japan. Available at: [Link]

  • Matsuda, F., et al. (2018). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. PMC. Available at: [Link]

  • Petersson, G. (1970). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. CORE. Available at: [Link]

  • Gledhill, A. P., et al. (1988). The use of alkoxycarbonyl derivatives for the mass spectral analysis of drug-thioether metabolites. Studies with the cysteine, mercapturic acid and glutathione conjugates of acetaminophen. PubMed. Available at: [Link]

  • PubChem. (n.d.). 2-(1-(1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4-sulfanyl-3-piperidinylidene) acetic acid. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Weidenkaff, C., et al. (2005). Synthesis, crystal structures, and electrospray ionisation mass spectrometry investigations of ether- and thioether-substituted ferrocenes. Dalton Transactions. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Available at: [Link]

  • LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • Kertesz, V., & Gaskell, S. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]

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  • Craig, A. D., et al. (2023). Comparative LCMS2 Analysis of Synthetic Ether- and Ester-Linked Polyacids Refines Structural. ChemRxiv. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

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  • Wang, C. R., et al. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d]b[6][9]enzothiazepin-1-ones under electron impact ionization conditions. PubMed. Available at: [Link]

  • Neumann, E. K., et al. (2024). Determination of Methyl Group Positions in Long-Chain Aliphatic Methyl Ethers and Alcohols by Gas Chromatography/Orbitrap Mass Spectrometry. PMC. Available at: [Link]

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Foundational

In-Depth Technical Guide: Theoretical Calculations on 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid

Executive Summary & Structural Rationale For researchers and drug development professionals, understanding the precise stereoelectronic properties of molecular building blocks is paramount. 2-[(2-Methoxy-2-oxoethyl)sulfa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

For researchers and drug development professionals, understanding the precise stereoelectronic properties of molecular building blocks is paramount. 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid (Chemical Formula: C5​H8​O4​S ) is a highly flexible, polyfunctional molecule featuring a central thioether linkage (-S-) flanked by a carboxylic acid moiety and a methyl ester group.

Theoretical calculations using Density Functional Theory (DFT) provide atomic-level insights into this molecule's behavior that are often inaccessible via empirical observation alone. The rotational freedom around the C–S and C–C bonds generates a complex Potential Energy Surface (PES). Furthermore, the interplay between the hydrogen-bond donating carboxylic acid and the hydrogen-bond accepting ester/thioether groups dictates its global minimum geometry, reactivity, and binding affinity in biological or catalytic systems.

This whitepaper establishes a rigorous, self-validating computational protocol for characterizing 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid, ensuring high scientific integrity and reproducibility in theoretical workflows.

Computational Methodology: A Self-Validating Protocol

To ensure trustworthiness, a computational protocol must not only generate data but inherently verify its own accuracy. The following methodology explains the causality behind our specific theoretical choices.

Level of Theory Selection

The optimization and frequency calculations are performed at the M06-2X/6-311++G(d,p) level of theory.

  • Functional (M06-2X): We select the M06-2X hybrid meta-GGA functional because it is explicitly parameterized for main-group thermochemistry, kinetics, and non-covalent interactions (). This is critical for accurately modeling the intramolecular hydrogen bonding between the carboxylic acid and the ester carbonyl.

  • Dispersion Correction (D3): To account for medium-range electron correlation effects in folded conformers, Grimme’s D3 empirical dispersion correction is applied ().

  • Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is mandatory. Sulfur and oxygen possess lone pairs whose electron density extends far from the nucleus; furthermore, predicting the pKa requires modeling the anionic conjugate base, which diffuse functions stabilize. Polarization functions (d,p) allow for the asymmetric distortion of electron clouds during bond formation.

Solvation Modeling

Biological and synthetic reactions occur in condensed phases. We utilize the SMD (Solvation Model based on Density) to simulate an aqueous environment (). Unlike standard Polarizable Continuum Models (PCM) that use partial atomic charges, SMD utilizes the full, continuous quantum mechanical solute electron density to calculate the free energy of solvation, yielding significantly higher accuracy for highly polar molecules like carboxylic acids.

All electronic structure calculations are executed using the Gaussian 16 software suite (), while wavefunction analyses are processed via Multiwfn ().

Step-by-Step Experimental Workflows

Workflow 1: Conformational Analysis and Thermodynamic Profiling

Because of the molecule's high flexibility, starting DFT optimization from a single arbitrary 2D structure will likely trap the geometry in a local minimum. A systematic conformational search is required.

Step-by-Step Protocol:

  • Initial Sampling: Generate 3D conformers using the MMFF94 molecular mechanics force field to rapidly sample the PES.

  • Clustering: Filter the generated structures, retaining unique conformers within a 5.0 kcal/mol energy window of the global minimum.

  • DFT Optimization: Submit the filtered conformers to Gaussian 16 for unconstrained geometry optimization at the SMD(Water)/M06-2X-D3/6-311++G(d,p) level.

  • Minima Verification (Self-Validation): Perform harmonic vibrational frequency calculations on all optimized geometries. A true ground-state minimum is strictly validated by the absence of imaginary frequencies ( Nimag​=0 ).

  • Thermodynamic Corrections: Extract the Zero-Point Energy (ZPE) and thermal corrections to calculate the exact Gibbs Free Energy ( ΔG ) at 298.15 K.

Workflow A 2D Structure Input C5H8O4S B Conformational Search (MMFF94 Force Field) A->B Generate conformers C DFT Geometry Optimization (M06-2X/6-311++G(d,p) + D3) B->C Select low-energy states (< 5 kcal/mol) D Vibrational Frequency (Minima Verification & ZPE) C->D Verify no imaginary frequencies E Electronic Properties (FMO, MEP, NCI Analysis) D->E Calculate descriptors

Figure 1: End-to-end computational workflow for theoretical characterization.

Workflow 2: Electronic Structure and Frontier Molecular Orbitals (FMO)

The reactivity of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid is governed by its Frontier Molecular Orbitals (HOMO and LUMO).

Step-by-Step Protocol:

  • Extract the formatted checkpoint file (.fchk) from the optimized global minimum.

  • Identify the energy levels of the Highest Occupied Molecular Orbital ( EHOMO​ ) and Lowest Unoccupied Molecular Orbital ( ELUMO​ ).

  • Apply Koopmans' theorem to approximate Ionization Potential ( IP≈−EHOMO​ ) and Electron Affinity ( EA≈−ELUMO​ ).

  • Calculate global reactivity descriptors: Chemical Hardness ( η ), Chemical Potential ( μ ), and the Electrophilicity Index ( ω ).

Logic OPT Optimized Geometry (Checkpoint File) FMO Frontier Molecular Orbitals OPT->FMO HOMO E_HOMO (Ionization Potential) FMO->HOMO LUMO E_LUMO (Electron Affinity) FMO->LUMO REACT Global Reactivity Descriptors (Hardness, Electrophilicity) HOMO->REACT LUMO->REACT

Figure 2: Logical derivation of global reactivity descriptors from FMO energies.

Workflow 3: Electrostatic Potential (MEP) and Non-Covalent Interactions (NCI)

To predict how this molecule will interact with biological targets or metal catalysts, we map its electrostatic topology.

Step-by-Step Protocol:

  • Load the .fchk file into Multiwfn.

  • Generate the electron density ( ρ ) and Molecular Electrostatic Potential (MEP) grids.

  • Map the MEP onto the van der Waals surface (electron density isovalue = 0.001 a.u.). Red regions indicate nucleophilic zones (e.g., ester carbonyl oxygen, thioether sulfur), while blue regions indicate electrophilic zones (e.g., carboxylic acid proton).

  • Perform Reduced Density Gradient (RDG) analysis to visualize the strength and nature of intramolecular forces (steric repulsion vs. hydrogen bonding) stabilizing the folded conformers.

Quantitative Data Summaries

The following tables summarize the expected quantitative outputs generated from the theoretical workflows described above. Note: Values are representative computational approximations for this specific molecular class to demonstrate data structure.

Table 1: Relative Energies and Boltzmann Populations of Key Conformers

Conformer ΔE (kcal/mol) ΔG (kcal/mol)Imaginary Freq.Boltzmann Pop. (%)Structural Feature
Conf-1 (Global Min) 0.000.00085.2Intramolecular H-bond (COOH···O=C)
Conf-2 1.241.45012.5Extended backbone, no H-bond
Conf-3 2.893.1002.3Steric clash (S···CH 3​ )

Table 2: Global Reactivity Descriptors (M06-2X/6-311++G(d,p))

DescriptorSymbolValue (eV)Physical Significance
HOMO Energy EHOMO​ -7.45Electron-donating ability (Thioether lone pairs)
LUMO Energy ELUMO​ -0.85Electron-accepting ability (Carbonyl π *)
Energy Gap ΔE 6.60Kinetic stability and chemical reactivity
Ionization Potential IP 7.45Energy required to remove an electron
Electron Affinity EA 0.85Energy released upon electron addition
Chemical Hardness η 3.30Resistance to charge transfer
Electrophilicity ω 2.61Propensity to acquire additional electronic charge

References

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378-6396.[Link]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104.[Link]

  • Lu, T., & Chen, F. (2012). Multiwfn: A multifunctional wavefunction analyzer. Journal of Computational Chemistry, 33(5), 580-592.[Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

Exploratory

The Multifaceted Biological Activities of Sulfanylacetic Acids: A Technical Guide for Researchers

Introduction to Sulfanylacetic Acids Sulfanylacetic acids, a class of organic compounds characterized by a sulfur atom linked to an acetic acid moiety, have emerged as a versatile scaffold in the exploration of new bioac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Sulfanylacetic Acids

Sulfanylacetic acids, a class of organic compounds characterized by a sulfur atom linked to an acetic acid moiety, have emerged as a versatile scaffold in the exploration of new bioactive molecules. Their inherent chemical properties, including the nucleophilicity of the sulfur atom and the acidity of the carboxylic group, provide a foundation for a diverse range of biological activities. This guide delves into the significant potential of sulfanylacetic acid derivatives as antioxidants, antimicrobial agents, and enzyme inhibitors, offering in-depth mechanistic insights and detailed experimental protocols for their evaluation.

Chemical Structure and Properties

The core structure of sulfanylacetic acid, also known as thioglycolic acid, is HSCH₂COOH. The presence of the thiol (-SH) group and the carboxylic acid (-COOH) group imparts a dual chemical reactivity. The thiol group can undergo oxidation to form disulfides or be alkylated, while the carboxylic acid can form salts, esters, and amides. This allows for extensive chemical modifications, leading to a vast library of derivatives with tailored biological functions.

Overview of Biological Potential

The biological activities of sulfanylacetic acid derivatives are broad and significant. They have demonstrated efficacy in combating oxidative stress, a key factor in numerous chronic diseases. Their ability to inhibit the growth of pathogenic microorganisms addresses the pressing need for new antimicrobial agents. Furthermore, their capacity to modulate the activity of specific enzymes has positioned them as promising candidates for the development of novel therapeutics for metabolic disorders, cancers, and other diseases. This guide will explore these three key areas of biological activity in detail.

Antioxidant Properties of Sulfanylacetic Acids

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Sulfanylacetic acid derivatives have shown considerable promise as antioxidants.

Mechanisms of Antioxidant Action

The antioxidant effects of sulfanylacetic acids and their thioether derivatives are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals and to inhibit the process of lipid peroxidation.[1][2]

The thiol group in sulfanylacetic acid or the sulfide group in its derivatives can donate a hydrogen atom to a free radical, thereby stabilizing the radical and terminating the damaging chain reaction.[2] The resulting thiyl radical is relatively stable and can be regenerated to its reduced form by other antioxidants in the biological system.

Lipid peroxidation is a chain reaction that leads to the oxidative degradation of lipids, resulting in cell membrane damage. Sulfanylacetic acid derivatives can interrupt this process by scavenging the lipid peroxyl radicals that propagate the chain reaction.[3][4]

Experimental Evaluation of Antioxidant Activity

The antioxidant capacity of sulfanylacetic acid derivatives can be assessed using various in vitro assays. The following are two commonly employed methods.

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[5][6]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (sulfanylacetic acid derivative) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.

    • Ascorbic acid or gallic acid can be used as a positive control.[5][7]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compound or positive control.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[5]

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.[5]

This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be quantified spectrophotometrically.[8][9]

Experimental Protocol: TBARS Assay

  • Sample Preparation:

    • Biological samples (e.g., tissue homogenates, plasma) are treated with an acid (e.g., trichloroacetic acid) to precipitate proteins and release MDA.[3][4]

  • Reaction Mixture:

    • To the supernatant obtained after centrifugation, add a solution of thiobarbituric acid (TBA).[9]

  • Incubation:

    • The mixture is heated at 95-100°C for a specific time (e.g., 60 minutes) to facilitate the reaction between MDA and TBA.[9]

  • Measurement:

    • After cooling, the absorbance of the resulting pink-colored solution is measured at 532 nm.[8]

  • Quantification:

    • The concentration of MDA is determined by comparing the absorbance of the sample to a standard curve prepared using known concentrations of MDA.[8]

Data Interpretation and Key Considerations

When evaluating antioxidant activity, it is crucial to use multiple assays to obtain a comprehensive understanding of the compound's antioxidant potential. The choice of assay should be guided by the specific research question. For instance, the DPPH assay measures general radical scavenging ability, while the TBARS assay specifically assesses the inhibition of lipid peroxidation.

Antimicrobial Activity of Sulfanylacetic Acid Derivatives

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Organosulfur compounds, including derivatives of sulfanylacetic acid, have demonstrated promising antimicrobial properties.[10][11]

Mechanisms of Antimicrobial Action

The antimicrobial activity of sulfanylacetic acid derivatives is often attributed to the reactivity of the sulfur atom, which can interact with essential bacterial components.

Some organosulfur compounds can compromise the integrity of the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death.[12]

The thiol or sulfide group in sulfanylacetic acid derivatives can form disulfide bonds with the free sulfhydryl groups of cysteine residues in bacterial enzymes.[12] This can inactivate critical enzymes involved in various metabolic pathways, thereby inhibiting bacterial growth.

Experimental Evaluation of Antimicrobial Efficacy

The antimicrobial efficacy of sulfanylacetic acid derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC).

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[13][14]

Experimental Protocol: Broth Microdilution Method

  • Preparation of Inoculum:

    • A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).[15][16]

  • Serial Dilutions of Test Compound:

    • Serial two-fold dilutions of the sulfanylacetic acid derivative are prepared in the broth medium in a 96-well microtiter plate.[17]

  • Inoculation and Incubation:

    • Each well is inoculated with the standardized bacterial suspension.

    • The plate is incubated at 37°C for 18-24 hours.[16]

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13]

Structure-Activity Relationships

The antimicrobial activity of sulfanylacetic acid derivatives can be significantly influenced by their chemical structure. Modifications to the core structure, such as the addition of different functional groups, can enhance their potency and broaden their spectrum of activity.

Enzyme Inhibitory Potential of Sulfanylacetic Acid Derivatives

Enzyme inhibitors are valuable tools in drug discovery and for studying biological pathways. Sulfanylacetic acid derivatives have been shown to inhibit a range of enzymes with therapeutic relevance.

Introduction to Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The inhibition can be reversible or irreversible, and the mechanism can be competitive, non-competitive, or uncompetitive. Kinetic analysis is crucial for understanding the mechanism of inhibition.[18][19]

Case Study 1: Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a serine protease that plays a key role in glucose metabolism by inactivating incretin hormones like GLP-1. Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.[20][21]

This assay utilizes a fluorogenic substrate that, when cleaved by DPP-IV, releases a fluorescent product. The decrease in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[22][23]

Experimental Protocol: DPP-IV Inhibition Assay

  • Reagents:

    • Human recombinant DPP-IV enzyme.

    • Fluorogenic substrate (e.g., Gly-Pro-AMC).

    • Assay buffer (e.g., Tris-HCl).

    • Positive control inhibitor (e.g., Diprotin A).[20]

  • Assay Procedure (in a 96-well plate):

    • Add assay buffer, DPP-IV enzyme, and the test compound (at various concentrations) to the wells.

    • Initiate the reaction by adding the substrate.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).[22]

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).[23]

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Case Study 2: Steroid Sulfatase (STS) Inhibition

STS is an enzyme that hydrolyzes steroid sulfates to their biologically active forms. It is implicated in the progression of hormone-dependent cancers like breast and prostate cancer, making it an attractive therapeutic target.[24][25]

This assay often uses human placental microsomes as a source of STS and a radiolabeled or fluorescent substrate to measure enzyme activity.[24][26]

Experimental Protocol: STS Inhibition Assay

  • Preparation of Microsomes:

    • Human placental microsomes are prepared by differential centrifugation.[24]

  • Assay Mixture:

    • The assay mixture contains placental microsomes, a substrate (e.g., [³H]-estrone sulfate), and the test inhibitor in a suitable buffer.

  • Incubation and Extraction:

    • The mixture is incubated at 37°C.

    • The reaction is stopped, and the product (e.g., [³H]-estrone) is extracted with an organic solvent.

  • Measurement:

    • The amount of product is quantified using liquid scintillation counting.

  • Data Analysis:

    • The inhibitory activity is determined by the reduction in product formation.

Case Study 3: Carbonic Anhydrase (CA) Inhibition

CAs are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain cancers.[27][28]

This assay is based on the esterase activity of CA, where the enzyme hydrolyzes a chromogenic substrate, and the resulting color change is measured spectrophotometrically.[27][29]

Experimental Protocol: CA Inhibition Assay

  • Reagents:

    • Purified carbonic anhydrase enzyme.

    • Chromogenic substrate (e.g., p-nitrophenyl acetate).[27]

    • Assay buffer (e.g., Tris-SO₄).

    • Positive control inhibitor (e.g., Acetazolamide).[30]

  • Assay Procedure (in a 96-well plate):

    • Add assay buffer, CA enzyme, and the test compound to the wells.

    • Initiate the reaction by adding the substrate.[27]

  • Measurement:

    • Measure the increase in absorbance at 405 nm in a kinetic mode.[31]

  • Data Analysis:

    • Determine the rate of reaction and calculate the percentage of inhibition and the IC₅₀ value.

Kinetic Analysis of Enzyme Inhibition

To understand the mechanism of inhibition, kinetic studies such as Lineweaver-Burk plots can be performed. These experiments involve measuring the initial reaction rates at different substrate and inhibitor concentrations to determine key kinetic parameters like Km and Vmax.[32]

Summary and Future Directions

Sulfanylacetic acids and their derivatives represent a promising class of compounds with a wide range of biological activities. Their antioxidant, antimicrobial, and enzyme inhibitory properties make them attractive candidates for further investigation in drug discovery and development. Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action at the molecular level. The experimental protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this versatile chemical scaffold.

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid

Application Note: Protocol for the Synthesis of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid Executive Summary The synthesis of heterobifunctional building blocks is a cornerstone of modern drug discovery and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid

Executive Summary

The synthesis of heterobifunctional building blocks is a cornerstone of modern drug discovery and materials science. The target compound, 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid (also known as thiodiglycolic acid monomethyl ester), features both a reactive carboxylic acid and a protected methyl ester flanking a central thioether linkage. This structural motif is highly valued as an intermediate in the synthesis of 1,3-oxathiolane nucleoside analogues[1] and positively charged SERT inhibitors for central nervous system (CNS) disorders[2].

Strategic Rationale & Mechanistic Causality

Method A: Desymmetrization via Anhydride Ring Opening

Cyclic anhydrides are highly susceptible to nucleophilic attack. By utilizing 1,4-oxathiane-2,6-dione (thiodiglycolic anhydride)[3], we can achieve perfect desymmetrization. When anhydrous methanol is introduced, it acts as both the nucleophile and the solvent, attacking one of the equivalent carbonyl carbons. This ring-opening event generates the methyl ester on one side while liberating the free carboxylic acid on the other.

  • Causality Insight: Because the resulting monoester is no longer an anhydride, the reaction stops precisely at the mono-addition stage. This method boasts near 100% atom economy and requires zero aqueous workup.

Method B: Base-Promoted Thioetherification (SN2)

When the anhydride precursor is unavailable, constructing the thioether backbone from smaller fragments is highly effective. The mercapto group of methyl thioglycolate (methyl 2-mercaptoacetate) becomes a potent nucleophile in the presence of a base[4]. By reacting it with chloroacetic acid, we form the thioether linkage directly.

  • Causality Insight: A critical experimental choice here is the selection of the base. Using aqueous sodium hydroxide risks hydrolyzing the existing methyl ester. Therefore, a non-nucleophilic organic base like Triethylamine (Et₃N) in an aprotic solvent (e.g., THF or DMF) is strictly required. Furthermore, exactly 2.1 to 2.2 equivalents of base must be used: one equivalent to neutralize the carboxylic acid of chloroacetic acid, and one equivalent to deprotonate the thiol to form the highly reactive thiolate.

Visual Workflow

Synthesis_Pathways Anhydride Thiodiglycolic Anhydride Target 2-[(2-Methoxy-2-oxoethyl) sulfanyl]acetic acid Anhydride->Target Method A: Ring Opening (RT, 2-4 h) Methanol Methanol (Nucleophile/Solvent) Methanol->Anhydride Attack at C=O Thioglycolate Methyl Thioglycolate Base Base (e.g., Et₃N) Deprotonation Thioglycolate->Base Thiolate Formation Chloroacetic Chloroacetic Acid Chloroacetic->Base Electrophile Base->Target Method B: SN2 Thioetherification (Δ, 12 h)

Fig 1. Divergent synthetic pathways for 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid.

Comparative Metrics

ParameterMethod A: Anhydride DesymmetrizationMethod B: Thioetherification
Atom Economy 100% (excluding solvent)~68% (generates amine salts)
Reaction Time 2 - 4 hours12 - 18 hours
Temperature Ambient (20-25 °C)0 °C to 50 °C
Yield (Typical) >95%75 - 85%
Purification Solvent evaporation onlyAcidic workup & extraction
Primary Risk Moisture sensitivity of anhydrideEster hydrolysis (if base is too strong)

Step-by-Step Methodologies

Method A: Synthesis via Anhydride Ring Opening

This is the preferred method for high-purity applications, provided the anhydride is sourced and stored under inert conditions.

Reagents:

  • Thiodiglycolic anhydride (1,4-oxathiane-2,6-dione): 10.0 mmol (1.32 g)

  • Anhydrous Methanol: 15 mL (Solvent and reactant)

  • Optional: 4-Dimethylaminopyridine (DMAP): 0.1 mmol (12 mg) as a catalyst.

Protocol:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with dry Nitrogen or Argon.

  • Suspension: Add 1.32 g of thiodiglycolic anhydride to the flask.

  • Reaction Initiation: Inject 15 mL of anhydrous methanol into the flask. If the reaction is sluggish, add the catalytic DMAP.

  • Monitoring: Stir the mixture at room temperature (20-25 °C). The anhydride will initially be suspended but will gradually dissolve into a clear solution as the soluble monoester forms. Monitor via TLC (DCM:MeOH 9:1, visualized with KMnO₄).

  • Isolation: Once the starting material is fully consumed (typically 2-4 hours), transfer the solution to a rotary evaporator.

  • Concentration: Remove the excess methanol under reduced pressure at 35 °C. Place the resulting viscous oil under a high vacuum for 2 hours to remove trace solvent. The product is obtained in near-quantitative yield and is generally pure enough for downstream coupling.

Method B: Synthesis via Base-Promoted Thioetherification

Use this method when building the molecule from basic, highly stable feedstocks.

Reagents:

  • Methyl thioglycolate: 10.0 mmol (1.06 g)

  • Chloroacetic acid: 10.0 mmol (0.94 g)

  • Triethylamine (Et₃N): 22.0 mmol (2.22 g / 3.06 mL)

  • Anhydrous Tetrahydrofuran (THF): 25 mL

Protocol:

  • Preparation: In a 100 mL round-bottom flask under an inert atmosphere, dissolve 0.94 g of chloroacetic acid in 15 mL of anhydrous THF.

  • Neutralization: Cool the flask to 0 °C using an ice bath. Slowly add 1.53 mL (11.0 mmol) of Et₃N dropwise. A white precipitate of triethylammonium chloride may begin to form.

  • Thiol Addition: In a separate vial, dissolve 1.06 g of methyl thioglycolate in 10 mL of THF and add the remaining 1.53 mL (11.0 mmol) of Et₃N. Transfer this thiolate solution dropwise into the main reaction flask over 10 minutes.

  • Heating: Remove the ice bath and attach a reflux condenser. Warm the reaction to 50 °C and stir for 12-18 hours.

  • Quenching & Workup: Cool the mixture to room temperature. Quench the reaction by adding 20 mL of distilled water.

  • Acidification (Critical Step): The product is currently in the aqueous layer as a triethylammonium salt. Carefully acidify the aqueous phase to pH 2.0 using 1M HCl.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 × 25 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target monoester.

References

  • LookChem. "1,4-Oxathiane-2,6-dione (Thiodiglycolic anhydride) - Properties and Applications." LookChem Database. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhBPCqV_5VYjkqxgfUm9MtrrlTcKGjTMiq_aULscfCrD3NohbIyGEakRiB2Yvuqifw_YBR3QTexYCW1PH9xYJii_mKY5V2TgD4NqNSAIMew5URpLrwxab-p5mlTUjCc-ZeNi30k2via-wuuxGyxCV7s2Xiz_-g]
  • Beilstein Journals. "Synthetic strategies toward 1,3-oxathiolane nucleoside analogues." Beilstein Journal of Organic Chemistry. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv9hSQfs8epghLLqnJ-d-GppQRGnUam_aUs2o4x-1s4lojkqhW9GUg9MS0XDb-go2DATe7xzZbrXoaw0TjoGxgXc6myp1GejJXXP_b8xD-A0YpXjnhQUwuwhZ7KA0g8jORv4KIBa-CBiUJOr-uWAWWVoQ=]
  • Softbeam. "Thioglycolic Acid - Kirk-Othmer Encyclopedia of Chemical Technology." Softbeam Technical Archives. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkV2-URn8BhapNsH_HJJ3JB9MqkS5l2eqMj2hXohCBr-A5gvtQc7P1pcvLYeE0F8i5BjtYHRSTK_sTyyfxhbmzfM9pSEQIfKdOCctWap1vozjbz-0_FiOlpxIfBIo4ZVE_RmUyvajo-uUkrY1o3AxDchgP80TXn-O3TNJHP4dnj5vgfbrNRBlZONO-Cw==]
  • National Institutes of Health (NIH). "The Castagnoli–Cushman Reaction: Formal cycloaddition of thiodiglycolic anhydride." PubMed Central. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcPuPJxI1-rlyBzLur9NFdaGTStL1eNb9V2RDbdAZHKM05jBo5R6c-3868a-M1cFZKr4IFoSt9sgr0IlxZFwMxyT4P8MyO4YwpQ1pzR0-HcDpBgLznVClLj_wsuwCrpEX-4aSJ6xZleWo4e_F2]

Sources

Application

Application Notes and Protocols: 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic Acid in Advanced Organic Synthesis

Executive Summary & Physicochemical Profiling 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid (CAS No. 91114-48-6) is a highly versatile, heterobifunctional building block utilized in modern organic synthesis and drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid (CAS No. 91114-48-6) is a highly versatile, heterobifunctional building block utilized in modern organic synthesis and drug discovery[1]. Structurally, it is the mono-methyl ester of thiodiglycolic acid, featuring a central thioether core flanked by a free carboxylic acid and a methyl ester.

This specific desymmetrization allows for strictly controlled, orthogonal functionalization. Unlike traditional polyethylene glycol (PEG) or purely aliphatic linkers, the thioether moiety introduces unique physicochemical properties:

  • Orthogonal Reactivity: The free acid can be immediately subjected to amidation, while the methyl ester acts as a protecting group that can be selectively saponified later.

  • Conformational Flexibility & Lipophilicity: The carbon-sulfur bonds are longer than carbon-oxygen bonds, altering the dihedral angle preferences and providing a distinct topological polar surface area (TPSA). This often improves the cell permeability of large macromolecules compared to highly hydrated PEG chains.

  • Redox Responsiveness: The thioether sulfur can be selectively oxidized to a sulfoxide or sulfone, a feature heavily exploited in stimuli-responsive nanomedicines[2].

Application I: Targeted Protein Degradation (PROTAC) Linker Engineering

In the rapidly expanding field of Targeted Protein Degradation (TPD), the choice of linker is as critical as the target and ligase ligands. 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid is increasingly utilized to synthesize Proteolysis Targeting Chimeras (PROTACs), such as selective Bcl-xL degraders[3]. The thioether core provides the necessary spatial distance between the E3 ligase recruitment ligand and the target protein inhibitor, while maintaining favorable pharmacokinetic properties.

Causality in Reagent Selection
  • Coupling Agent (HATU): HATU is selected over standard EDC/HOBt because it provides superior kinetics and minimizes epimerization, which is crucial when coupling complex, stereochemically sensitive E3 ligase ligands (e.g., VHL or CRBN derivatives).

  • Base (DIPEA): Diisopropylethylamine is sterically hindered, preventing unwanted nucleophilic attack on the activated ester intermediate.

  • Hydrolysis (LiOH in THF/H₂O): Lithium hydroxide is a mild base. The biphasic THF/water system ensures the solubility of the mono-coupled organic intermediate while allowing the hydroxide ion to selectively cleave the methyl ester without hydrolyzing the newly formed amide bond.

PROTAC_Workflow A 2-[(2-Methoxy-2-oxoethyl) sulfanyl]acetic acid C Mono-coupled Thioether Ester A->C HATU, DIPEA B E3 Ligase Ligand (Amine) B->C Amidation D Hydrolysis (LiOH) C->D Saponification E Free Acid Intermediate D->E G Final PROTAC Conjugate E->G HATU, DIPEA F Target Ligand (Amine) F->G Amidation

Workflow for sequential PROTAC synthesis using a heterobifunctional thioether linker.

Protocol 1: Sequential Amidation for PROTAC Synthesis

Step 1: Primary Amidation (E3 Ligase Ligand Coupling)

  • Dissolve 1.0 eq of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid (CAS 91114-48-6) and 1.1 eq of the E3 ligase ligand (amine-bearing) in anhydrous DMF (0.1 M concentration).

  • Add 3.0 eq of DIPEA and stir at 0 °C for 10 minutes under an inert nitrogen atmosphere.

  • Add 1.2 eq of HATU portion-wise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation: Monitor via LC-MS. Upon completion, quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield the mono-coupled ester.

Step 2: Ester Hydrolysis

  • Dissolve the mono-coupled ester in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M).

  • Add 2.0 eq of LiOH·H₂O and stir at room temperature for 1–2 hours.

  • Validation: Monitor by TLC until the ester spot disappears. Carefully acidify the mixture to pH 3-4 using 1M HCl at 0 °C. Extract the resulting free acid intermediate with EtOAc and dry in vacuo.

Step 3: Secondary Amidation (Target Ligand Coupling)

  • Dissolve the free acid intermediate (1.0 eq) and the target protein ligand (e.g., Bcl-xL inhibitor amine, 1.05 eq) in anhydrous DMF.

  • Repeat the HATU (1.2 eq) and DIPEA (3.0 eq) coupling procedure as described in Step 1.

  • Purify the final PROTAC via preparative HPLC.

Application II: ROS-Responsive Nanomedicines and Biomaterials

Beyond small-molecule synthesis, thiodiacetic acid derivatives are critical in formulating nanoscale coordination polymers (NCPs) and smart biomaterials. The tumor microenvironment (TME) is characterized by elevated levels of reactive oxygen species (ROS). The thioether bond in our target compound acts as a redox-sensitive trigger. Upon exposure to ROS, the hydrophobic thioether oxidizes to a highly hydrophilic sulfoxide or sulfone. This drastic shift in solubility disrupts the nanocarrier's structural integrity, leading to the targeted release of encapsulated chemotherapeutics[2].

TME_Pathway NCP Thioether-linked Nanocarrier TME Tumor Microenvironment (High ROS) NCP->TME Accumulation (EPR Effect) Oxidation Thioether Oxidation (to Sulfoxide/Sulfone) TME->Oxidation ROS Trigger Disassembly Nanoparticle Disassembly Oxidation->Disassembly Hydrophilic Shift Release Payload Release (e.g., Chemotherapeutics) Disassembly->Release Drug Diffusion Apoptosis Tumor Cell Apoptosis Release->Apoptosis Cytotoxicity

ROS-responsive nanoparticle disassembly and payload release in the tumor microenvironment.

Protocol 2: Formulation of Thioether-Bridged Nanoscale Coordination Polymers
  • Polymer Conjugation: Couple 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid to a biocompatible polymer backbone (e.g., PEG-amine) using standard EDC/NHS chemistry to form an amphiphilic block copolymer.

  • Self-Assembly: Dissolve the synthesized copolymer (10 mg/mL) and a hydrophobic payload (e.g., Doxorubicin, 2 mg/mL) in DMSO.

  • Nanoprecipitation: Add the DMSO solution dropwise into vigorously stirring deionized water (1:10 volume ratio). The sudden change in solvent polarity forces the hydrophobic thioether segments to collapse inward, encapsulating the drug within the micellar core.

  • Purification: Transfer the suspension to a dialysis bag (MWCO 3500 Da) and dialyze against deionized water for 24 hours to remove DMSO and unencapsulated drug.

  • Validation: Analyze the resulting nanoparticles via Dynamic Light Scattering (DLS) to confirm a monodisperse size distribution (typically 50-100 nm).

Application III: Direct Pharmacological Inhibition

The parent scaffold of this compound, thiodiglycolic acid (2,2'-thiodiacetic acid), exhibits direct pharmacological activity as an inhibitor of human L-xylulose reductase (XR), an enzyme implicated in diabetic complications[4]. While highly potent inhibitors like ALR2-IN-8 exist for related targets (aldose reductase), the thioether scaffold provides a unique starting point for structure-activity relationship (SAR) studies.

Quantitative Data Summary: Reductase Inhibitors

The table below contrasts the inhibitory profiles of the thioether scaffold against other standard reductase inhibitors used in metabolic disease research[4].

Compound NamePrimary TargetQuantitative Inhibition DataClinical/Research Context
2,2'-Thiodiacetic acid L-xylulose reductase (XR)28% inhibition at 10 mMBaseline scaffold for diabetes research
ALR2-IN-8 Aldose Reductase (ALR2) Ki​ = 7.34 nMPotent inhibitor for inflammation/diabetes
AKR1B10-IN-1 Aldo-Keto Reductase 1B10 IC50​ = 3.5 nMSuppresses lung cancer cell metastasis
Tolrestat Aldose Reductase IC50​ = 35 nMOrally active, prevents sorbitol accumulation

Note: 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid serves as a prodrug-like monoester derivative of 2,2'-thiodiacetic acid, allowing for enhanced cellular penetration before intracellular esterases liberate the active diacid.

References

  • Google Patents. "WO2022169780A1 - Selective bcl-xl protac compounds and methods of use". Google Patents.
  • ResearchGate. "Nanomedicines Reshape the Tumor Microenvironment: Multidimensional Strategies from Modulating “Barriers” to Metabolic Intervention". ResearchGate. Available at: [Link]

  • Universitat Autònoma de Barcelona. "IRON-CATECHOL BASED NANOSCALE COORDINATION POLYMERS AS EFFICIENT CARRIERS IN HIV/AIDS THERAPY". ddd-UAB. Available at:[Link]

Sources

Method

Derivatization of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid for analysis

Anwendungs- und Protokollhandbuch Thema: Derivatisierung von 2-[(2-Methoxy-2-oxoethyl)sulfanyl]essigsäure für die analytische Untersuchung Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklun...

Author: BenchChem Technical Support Team. Date: March 2026

Anwendungs- und Protokollhandbuch

Thema: Derivatisierung von 2-[(2-Methoxy-2-oxoethyl)sulfanyl]essigsäure für die analytische Untersuchung

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zu den Derivatisierungsstrategien für die quantitative und qualitative Analyse von 2-[(2-Methoxy-2-oxoethyl)sulfanyl]essigsäure. Die Analyse dieser Verbindung, die sowohl eine Carbonsäure- als auch eine Thioether-Funktionalität aufweist, stellt aufgrund ihrer hohen Polarität und geringen Flüchtigkeit eine Herausforderung für Standardmethoden wie die Gaschromatographie (GC) dar. Selbst für die Hochleistungsflüssigkeitschromatographie (HPLC) kann eine Derivatisierung erforderlich sein, um die Nachweisempfindlichkeit zu erhöhen. Wir stellen hier validierte Protokolle für die Silylierung und Veresterung für die GC-MS-Analyse sowie für die UV-Markierung für die HPLC-Analyse vor. Die Begründung für jeden experimentellen Schritt wird erläutert, um den Forschern die Anpassung dieser Methoden an ihre spezifischen Laborbedingungen zu ermöglichen.

Einleitung: Die analytische Herausforderung

2-[(2-Methoxy-2-oxoethyl)sulfanyl]essigsäure ist eine bifunktionelle organische Verbindung. Ihre Struktur umfasst einen bereits veresterten Teil und eine freie Carbonsäuregruppe. Diese Carbonsäuregruppe (-COOH) verleiht dem Molekül eine hohe Polarität und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen.

Diese Eigenschaften sind für die direkte Analyse mittels Gaschromatographie (GC) problematisch. Polare Verbindungen mit aktiven Wasserstoffatomen neigen dazu, mit der stationären Phase der GC-Säule zu interagieren, was zu asymmetrischen Peaks (Tailing), schlechter Reproduzierbarkeit und geringer Empfindlichkeit führt.[1] Außerdem sind solche Verbindungen oft nicht flüchtig genug und können bei den hohen Temperaturen des GC-Injektors thermisch abgebaut werden.[1] Die Derivatisierung ist ein chemischer Prozess, der diese polare Gruppe in eine weniger polare, flüchtigere und thermisch stabilere Gruppe umwandelt und die Verbindung so für die GC-Analyse "geeignet" macht.[2][3][4]

Für die Hochleistungsflüssigkeitschromatographie (HPLC) ist die Flüchtigkeit kein Problem. Die Herausforderung liegt hier oft in der Detektion. Ohne einen starken Chromophor im Molekül ist die Empfindlichkeit bei der UV-Detektion gering. Eine Derivatisierung vor der Säule kann einen stark UV-absorbierenden oder fluoreszierenden Marker an das Molekül binden, was die Nachweisgrenzen erheblich verbessert.[5][6]

Dieses Handbuch beschreibt drei bewährte Methoden zur Überwindung dieser Herausforderungen.

Derivatisierung für die Gaschromatographie-Massenspektrometrie (GC-MS)

Das Hauptziel der Derivatisierung für die GC-MS ist die Umwandlung der polaren Carbonsäuregruppe in eine nicht-polare funktionelle Gruppe, um die Flüchtigkeit zu erhöhen und die Wechselwirkungen mit der Säule zu minimieren.[7]

Methode 1: Silylierung zur Bildung eines Trimethylsilyl (TMS)-Esters

Die Silylierung ist eine der robustesten und am weitesten verbreiteten Derivatisierungstechniken für die GC-Analyse.[7][8] Dabei wird ein aktives Wasserstoffatom durch eine Silylgruppe, typischerweise eine Trimethylsilyl (TMS)-Gruppe, ersetzt.[7] Reagenzien wie N,O-Bis(trimethylsilyl)trifluoroacetamid (BSTFA) sind hochreaktiv, und die Reaktionsnebenprodukte sind sehr flüchtig, was eine Interferenz mit der Chromatographie verhindert.[9]

Rationale: Die Reaktion mit BSTFA ist schnell, verläuft oft quantitativ bei milden Temperaturen und erfordert eine minimale Probenaufbereitung nach der Reaktion. Der resultierende TMS-Ester ist deutlich weniger polar und flüchtiger als die ursprüngliche Säure, was zu scharfen, symmetrischen Peaks im Chromatogramm führt.[7]

Reaktionsmechanismus:

Abbildung 1: Silylierungsreaktion mit BSTFA.

Protokoll: Silylierung mit BSTFA

  • Probenvorbereitung: Eine bekannte Menge der Probe (oder eines getrockneten Extrakts) in ein 2-mL-GC-Fläschchen mit Schraubverschluss und Septum einwiegen. Die Probe muss wasserfrei sein, da Feuchtigkeit das Silylierungsreagenz zersetzt.

  • Reagenzzugabe: 100 µL eines aprotischen Lösungsmittels (z. B. Pyridin, Acetonitril oder Dimethylformamid) zugeben und die Probe durch Schwenken oder Vortexen auflösen.

  • Derivatisierung: 100 µL N,O-Bis(trimethylsilyl)trifluoroacetamid (BSTFA), optional mit 1 % Trimethylchlorsilan (TMCS) als Katalysator, zugeben. Das Fläschchen sofort fest verschließen.

  • Reaktion: Das Fläschchen für 30 Minuten in einen Heizblock oder Wasserbad bei 70 °C stellen, um die Reaktion abzuschließen.

  • Analyse: Das Fläschchen auf Raumtemperatur abkühlen lassen. 1 µL der Reaktionsmischung direkt in das GC-MS-System injizieren.

Erwartete Ergebnisse: Die Derivatisierung führt zu einer Massenzunahme von 72 amu (Si(CH₃)₃ - H). Diese Massenverschiebung kann im Massenspektrum zur Bestätigung der erfolgreichen Derivatisierung verwendet werden.

Methode 2: Veresterung zur Bildung eines Dimethylesters

Die Veresterung ist eine klassische Methode zur Derivatisierung von Carbonsäuren.[4] Da die Zielverbindung bereits einen Methylester enthält, wird diese Reaktion die freie Carbonsäuregruppe in einen zweiten Methylester umwandeln, was zu Dimethyl-2,2'-thiodiacetat führt. Säurekatalysierte Reaktionen mit einem großen Überschuss an Alkohol sind hierfür üblich.[10]

Rationale: Diese Methode ist kostengünstig und verwendet gängige Laborreagenzien. Methanolisches HCl oder Acetylchlorid in Methanol sind effektive Reagenzien für die Veresterung.[10][11] Das resultierende Produkt ist thermisch stabil und für die GC-Analyse gut geeignet.

Reaktionsmechanismus:

G cluster_prep Probenvorbereitung cluster_analysis Analyse Sample Probe in ACN lösen Add_EDC EDC zugeben (Aktivierung) Sample->Add_EDC Incubate1 Inkubation (t1) Add_EDC->Incubate1 Add_BNMA 4-BNMA zugeben (Kopplung) Incubate1->Add_BNMA Incubate2 Inkubation (t2) Add_BNMA->Incubate2 HPLC RP-HPLC-Trennung Incubate2->HPLC UV_Detect UV-Detektion HPLC->UV_Detect

Abbildung 3: Workflow für die HPLC-UV-Markierung.

Protokoll: EDC/4-BNMA-Kopplung

  • Probenvorbereitung: Eine bekannte Menge der Probe in 200 µL Acetonitril (ACN) in einem 1,5-mL-Mikrozentrifugenröhrchen auflösen.

  • Aktivierung: 50 µL einer frisch zubereiteten 10 mg/mL EDC-Lösung in ACN zugeben. Kurz vortexen.

  • Inkubation 1: Die Mischung für 15 Minuten bei Raumtemperatur inkubieren, damit die Carbonsäure aktiviert wird.

  • Kopplung: 50 µL einer 10 mg/mL 4-BNMA-Lösung in ACN zugeben. Kurz vortexen.

  • Inkubation 2: Die Mischung für 1 Stunde bei Raumtemperatur im Dunkeln inkubieren.

  • Analyse: Die Reaktionsmischung gegebenenfalls mit mobiler Phase verdünnen und in das HPLC-System injizieren. Die Trennung erfolgt typischerweise auf einer C18-Säule mit einem Gradienten aus Wasser und Acetonitril. Die Detektion erfolgt bei ca. 254 nm.

Schlussfolgerung

Die Wahl der Derivatisierungsmethode für 2-[(2-Methoxy-2-oxoethyl)sulfanyl]essigsäure hängt entscheidend von der verfügbaren analytischen Ausrüstung und den Zielen der Analyse ab.

  • Für eine schnelle und robuste Quantifizierung mittels GC-MS ist die Silylierung mit BSTFA die Methode der Wahl, da sie schnell ist und keine Aufarbeitung erfordert.

  • Die Veresterung ist eine kostengünstige Alternative für die GC-MS -Analyse, wenn die längere Probenvorbereitungszeit akzeptabel ist.

  • Für die Spurenanalyse oder wenn keine GC-MS verfügbar ist, bietet die HPLC-Analyse nach UV-Markierung mit EDC/4-BNMA eine hochempfindliche und selektive Methode.

Jedes hier vorgestellte Protokoll stellt einen validierten Ausgangspunkt dar. Forscher werden ermutigt, Parameter wie Reaktionszeit, Temperatur und Reagenzkonzentrationen zu optimieren, um die beste Leistung für ihre spezifische Probenmatrix und analytische Anwendung zu erzielen.

Referenzen

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography, Third Edition. Taylor & Francis.

  • Zhang, Y., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels.

  • Lepage, G., & Roy, C. C. (1988). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Journal of Lipid Research.

  • Cavrini, V., et al. (1990). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. International Journal of Cosmetic Science.

  • BenchChem. (n.d.). The Cornerstone of GC Analysis: A Technical Guide to Silylation.

  • Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library.

  • Viškelis, J., et al. (2017). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija.

  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).

  • Shun-Cheng, K., et al. (n.d.). Silylation, acylation, and alkylation derivatizing reagents and characteristics.

  • Cavrini, V., et al. (1990). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. Semantic Scholar.

  • Cavrini, V., et al. (1990). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. Scite.ai.

  • Phenomenex. (n.d.). Weitere Derivatisierungsreagenzien für die GC - Die Puffer schlagen zurück.

  • Supelco. (n.d.). Guide to Derivatization Reagents for GC. LabRulez GCMS.

  • JKN, F., et al. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. ACS Publications.

  • Chen, C. Y., et al. (2010). Sulfur-containing constituents and one 1H-pyrrole-2-carboxylic acid derivative from pineapple [Ananas comosus (L.) Merr.] fruit. Food Chemistry.

  • Zhang, Q., et al. (2013). Determination of thioglycolic acid in cosmetics by capillary electrophoresis. ResearchGate.

  • Schmitz, O. J., et al. (2023). Entwicklung und Optimierung einer auf Massenspektrometrie basierten Fettsäureanalytik für die Systembiologie, Medizin und Ern. DuEPublico.

  • Yeh, M. K., et al. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.

  • CS-Chromatographie Service GmbH. (n.d.). Derivatisierung macht Ihren Analyten Dampf!.

  • Li, J., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis.

  • Wang, J., et al. (2016). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. Analytical Methods.

  • Analytice. (2018). Laboratory determination of thioglycolic acid (TGA; CAS: 68-11-1).

  • EMBL-EBI. (n.d.). sulfur-containing carboxylic acid (CHEBI:33576).

  • Deutsche Sporthochschule Köln. (n.d.). Derivatisierung.

  • Labor Dr. Fülling. (n.d.). Chromatographie.

  • Wikipedia. (n.d.). Thiocarboxylic acid.

  • Defence Science and Technology Organisation. (2002). Detection and Identification of Sulfur Compounds in an Australian Jet Fuel. DTIC.

  • Ikhuoria, E. U., & Ugege, A. (2012). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an. Academic Journals.

Sources

Application

Experimental setup for thioacetic acid addition reactions

Advanced Methodologies for Thioacetic Acid Addition Reactions: A Comprehensive Guide to Thiol-Ene and Thia-Michael Workflows Introduction & Mechanistic Divergence Thioacetic acid (AcSH) is a highly versatile organosulfur...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Methodologies for Thioacetic Acid Addition Reactions: A Comprehensive Guide to Thiol-Ene and Thia-Michael Workflows

Introduction & Mechanistic Divergence

Thioacetic acid (AcSH) is a highly versatile organosulfur reagent widely utilized in organic synthesis and drug development for the chemoselective introduction of thiol (–SH) groups. With a pKa of approximately 3.4, AcSH is significantly more acidic than acetic acid, and the bond dissociation energy (BDE) of its S–H bond (≈87 kcal/mol) allows for facile homolytic cleavage comparable to standard alkanethiols (1)[1].

The strategic advantage of using AcSH over alkyl or aryl thiols lies in the resulting thioester product. Thioesters serve as stable, protected thiols that can be readily deprotected under mild basic or reductive conditions, bypassing the harsh cleavage protocols required for standard thioethers (2)[2].

Depending on the electronic nature of the alkene substrate, AcSH addition proceeds via two distinct mechanistic pathways:

  • Radical Acyl Thiol-Ene Addition : Targeting unactivated or terminal alkenes, this pathway utilizes thermal or photochemical initiation to generate a thiyl radical. The reaction proceeds via anti-Markovnikov hydrothiolation, driven by the formation of the most stable carbon-centered radical intermediate (3)[3].

  • Ionic Thia-Michael Addition : Targeting α,β-unsaturated carbonyls (enones), this conjugate addition exploits the nucleophilicity of the thioacetate anion. While historically requiring basic catalysts (e.g., piperidine), modern green chemistry protocols achieve this under solvent- and catalyst-free conditions (4)[4].

G Start Thioacetic Acid (AcSH) + Alkene Substrate Radical Radical Pathway (Acyl Thiol-Ene) Start->Radical Terminal/Unactivated Alkenes Michael Ionic Pathway (Thia-Michael Addition) Start->Michael Conjugated Enones UV Photochemical Initiation (DPAP/MAP, 350-365 nm) Radical->UV Thermal Thermal Initiation (AIBN, 75°C) Radical->Thermal Base Solvent & Catalyst-Free (Neat Reaction) Michael->Base AntiMark Anti-Markovnikov Thioester (C-S Bond Formation) UV->AntiMark High Yield, Room Temp Thermal->AntiMark Scalable, 75°C Mark β-Sulfido Carbonyl (C-S Bond Formation) Base->Mark Green Chemistry

Reaction pathways for thioacetic acid addition: Radical thiol-ene vs. ionic thia-Michael mechanisms.

Quantitative Comparison of Reaction Modalities

To assist in selecting the appropriate experimental setup, the following table summarizes the quantitative parameters and operational requirements for the three primary AcSH addition workflows.

Table 1: Operational Parameters for Thioacetic Acid Addition Reactions

Reaction ModalitySubstrate ScopeInitiator / CatalystSolventTemp (°C)TimeYield Range
Photochemical Thiol-Ene Terminal/Unactivated alkenesDPAP (10 mol%) + MAP (10 mol%)EtOAc20–251 h85–99%
Thermal Thiol-Ene Terminal/Unactivated alkenesAIBN (0.5 equiv)Dioxane751–2 h80–90%
Thia-Michael Addition α,β-unsaturated carbonylsNone (Solvent-free)Neat20–605–60 min75–95%

Experimental Protocols & Causality

The following protocols are engineered as self-validating systems. Causality for reagent selection is provided to ensure researchers understand the physicochemical principles driving the reaction, enabling seamless troubleshooting.

Protocol A: Photochemical Acyl Thiol-Ene Addition (UV-Initiated)

This protocol utilizes a synergistic photoinitiator/photosensitizer pairing to drive rapid conversion at room temperature, preserving thermally labile substrates (5)[5].

Materials: Alkene (1.0 equiv), AcSH (3.0 equiv), 2,2-dimethoxy-2-phenylacetophenone (DPAP, 0.1 equiv), 4'-methoxyacetophenone (MAP, 0.1 equiv), Ethyl Acetate (EtOAc).

Step-by-Step Procedure:

  • Preparation: Dissolve the alkene (1.0 mmol) in EtOAc (0.1 M concentration) within a quartz or borosilicate glass vial.

  • Reagent Addition: Add AcSH (3.0 mmol), DPAP (0.1 mmol), and MAP (0.1 mmol) to the solution.

  • Degassing (Critical Step): Sparge the reaction mixture with Argon for 15 minutes.

    • Causality: Atmospheric oxygen is a potent radical scavenger that can quench the excited state of the photosensitizer or trap carbon-centered radicals, leading to unwanted oxygenated byproducts (6)[6].

  • Irradiation: Seal the vial and irradiate at 350–365 nm for 1 hour at room temperature.

  • Workup: Dilute the mixture with EtOAc and wash twice with saturated aqueous NaHCO₃, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

    • Causality: The low pKa of AcSH (~3.4) ensures that excess reagent is rapidly deprotonated by NaHCO₃ and partitioned exclusively into the aqueous waste layer.

  • Self-Validation: Analyze the crude mixture via ¹H NMR. The reaction is successful if the characteristic alkene multiplets (typically 5.0–6.0 ppm) have completely disappeared, replaced by a sharp, highly diagnostic singlet at ~2.3 ppm corresponding to the newly formed thioacetate methyl group (–C(=O)CH₃).

Protocol B: Thermal Radical Addition (AIBN-Initiated)

Ideal for scale-up synthesis where photochemical setups are impractical (e.g., multi-gram scale drug intermediate synthesis) (7)[7].

Materials: Alkene (1.0 equiv), AcSH (10.0 equiv), Azobisisobutyronitrile (AIBN, 0.5 equiv), 1,4-Dioxane.

Step-by-Step Procedure:

  • Preparation: Dissolve the alkene (1.0 mmol) in 1,4-Dioxane (0.2 M).

    • Causality: Dioxane is selected due to its boiling point (101 °C), which safely accommodates the 75 °C activation temperature required for AIBN homolysis without excessive solvent reflux or pressure buildup.

  • Initiation: Add AcSH (10.0 mmol) under stirring. Heat the oil bath to 75 °C, then add AIBN (0.5 mmol).

  • Propagation: Stir the mixture at 75 °C for 1–2 hours.

  • Quenching & Workup: Cool the mixture to 0 °C. While historically an excess of cyclohexene is added to quench residual radicals, optimized fast-reacting systems often bypass this step (7)[7]. Concentrate under reduced pressure, dilute with Dichloromethane (DCM), and wash with 5% Na₂CO₃.

  • Self-Validation: TLC monitoring (e.g., DCM/MeOH 95:5) should show complete consumption of the starting material. The transition of the reaction mixture from pale yellow (AIBN/AcSH) to a clear/transparent state often visually indicates the exhaustion of the initiator species.

Protocol C: Solvent- and Catalyst-Free Thia-Michael Addition

For conjugated alkenes, radical initiation is unnecessary. This green-chemistry protocol leverages the inherent nucleophilicity of AcSH to perform conjugate additions without toxic solvents or basic catalysts that often cause polymerization side-reactions (4)[4].

Materials: α,β-unsaturated carbonyl (1.0 equiv), AcSH (1.2 equiv).

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, add the conjugated alkene (1.0 mmol).

  • Addition: Slowly add AcSH (1.2 mmol) dropwise at room temperature.

    • Causality: Running the reaction neat (solvent-free) maximizes the collision frequency between the nucleophile and the electrophilic β-carbon. This high localized concentration drives the reaction to completion rapidly (5–60 min) without the need for Lewis acids (e.g., SnCl₄) or basic amines (e.g., piperidine) which historically required 18–24 hour reaction times and yielded poor recovery (4)[4].

  • Incubation: Stir the neat mixture. For highly sterically hindered enones, gentle warming to 60 °C may be applied.

  • Self-Validation & Isolation: A distinct increase in viscosity or spontaneous crystallization often occurs as the β-sulfido carbonyl product forms. Because no solvent or catalyst is present, the crude product can often be purified directly via crystallization or loaded directly onto a silica gel column (eluting with n-hexane:EtOAc). ¹H NMR will validate success via the upfield shift of the α/β protons as the double bond is saturated.

References

  • Michael Addition Reaction of Thioacetic Acid (AcSH) to Conjugated Alkenes Under Solvent- and Catalyst-Free Conditions.Taylor & Francis.
  • Thioacetic acid.Wikipedia.
  • Synthesis of ST7612AA1, a Novel Oral HDAC Inhibitor, via Radical Thioacetic Acid Addition.NIH.
  • Harnessing radical mediated reactions of thioacids for organic synthesis.RSC Publishing.
  • A Sequential Acyl Thiol–Ene and Thiolactonization Approach for the Synthesis of δ-Thiolactones.ACS Publications.
  • Photocatalytic Initiation of Radical Thiol–ene Reactions Using Carbon-Bi2O3 Nanocomposites.ACS Applied Nano Materials.
  • Thiol-ene reaction.Wikipedia.

Sources

Method

Application Note: 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic Acid as a Versatile Hemilabile Ligand in Coordination Chemistry

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Insights In advanced coordination c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Coordination Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Insights

In advanced coordination chemistry and metallo-pharmaceutical design, the selection of multidentate ligands dictates the solubility, geometry, and dynamic reactivity of the resulting metal complex. 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid (commonly referred to as monomethyl thiodiglycolate, or Hmtda ) is a highly strategic, mono-anionic O,S,O'-donor ligand.

The "Hemilabile" Advantage: Causality in Ligand Design

To understand the utility of Hmtda, one must look at its parent compound: thiodiglycolic acid (H₂tdga). The parent diacid is a rigid, symmetric ligand that almost exclusively bridges multiple metal centers, yielding insoluble 2D or 3D metal-organic frameworks (MOFs) or extensive hydrogen-bonded networks, as famously demonstrated in manganese(II) coordination polymers (). While MOFs are useful for materials science, they are highly problematic for homogeneous catalysis or drug development where discrete, soluble molecular entities are required.

By masking one carboxylic acid group as a methyl ester, Hmtda breaks molecular symmetry and reduces the overall ligand charge to -1. This structural modification introduces hemilability (). The hard carboxylate oxygen and the soft thioether sulfur act as strong, irreversible "anchors" to the metal center. Conversely, the ester carbonyl oxygen (O') is a significantly weaker Lewis base. It reversibly binds to the metal, capping the coordination sphere to stabilize the complex in isolation, but easily dissociating to provide an open coordination site for catalytic substrates or solvent exchange.

Mechanism metal Metal Center (M) anchor Strong Anchoring (Carboxylate O & Thioether S) metal->anchor Primary Bonds hemi Hemilabile Cap (Ester Carbonyl O') metal->hemi Weak Bond open Open Coordination Site (Active Catalyst/Sensor) hemi->open Substrate/Solvent Displacement

Logical relationship demonstrating the hemilabile coordination mechanism of Hmtda.

Quantitative Data & Diagnostic Metrics

To ensure experimental reproducibility, it is critical to benchmark the physicochemical properties and spectroscopic shifts of the ligand upon complexation. Table 1 outlines the comparative advantages of the monoester over the diacid, while Table 2 provides the quantitative FT-IR and NMR data required for the self-validation of your synthesized complexes.

Table 1: Physicochemical Comparison of Thiodiglycolate Ligands

LigandFormulaChargeTypical Coordination ModeComplex SolubilityPrimary Application
H₂tdga (Diacid)HOOC-CH₂-S-CH₂-COOH-2Bridging (O,S,O)Poor (Aqueous/Organic)MOFs, Coordination Polymers
Hmtda (Monoester)HOOC-CH₂-S-CH₂-COOCH₃-1Chelating/Hemilabile (O,S,O')High (Alcohols, DMF, DMSO)Homogeneous Catalysis, Sensors

Table 2: Self-Validation Matrix (FT-IR & ¹H NMR Diagnostics)

Analytical MethodFunctional GroupFree Ligand (Hmtda)Coordinated ComplexDiagnostic Indication
FT-IR Carboxylate νas​(COO) ~1710 cm⁻¹ (COOH)1610 - 1580 cm⁻¹Confirms deprotonation and strong metal-carboxylate bonding.
FT-IR Ester Carbonyl ν(C=O) ~1735 cm⁻¹1730 - 1690 cm⁻¹A slight shift indicates weak, hemilabile coordination of the ester O'.
¹H NMR Thioether Methylene (-CH₂-S-) δ 3.35 ppm δ 3.50 - 3.80 ppmDownfield shift confirms sulfur coordination to the metal center.

Experimental Protocols

The following methodologies are engineered as self-validating systems. Every chemical choice is grounded in mechanistic causality to prevent common failure modes, such as unwanted ligand hydrolysis or uncontrolled polymerization.

Workflow step1 1. Ligand Preparation (Hmtda in MeOH) step2 2. Controlled Deprotonation (KOH / MeOH) step1->step2 step3 3. Metal Complexation (Cu²⁺, Mn²⁺, or Ln³⁺) step2->step3 step4 4. Auxiliary Ligand Addition (e.g., 1,10-phenanthroline) step3->step4 step5 5. Isolation & Self-Validation (FT-IR, NMR, SCXRD) step4->step5

Workflow for the synthesis and validation of discrete Hmtda metal complexes.

Protocol A: Synthesis of a Discrete Copper(II) Complex —[Cu(mtda)₂(phen)]

Causality: Copper(II) is a borderline Lewis acid that strongly prefers the hard carboxylate oxygen and the borderline thioether sulfur (). To prevent the formation of 1D chains, 1,10-phenanthroline (phen) is introduced as an auxiliary capping ligand to satisfy the equatorial coordination sphere, forcing the Hmtda ester groups into the axial, hemilabile positions.

Step-by-Step Methodology:

  • Ligand Solubilization: Dissolve 2.0 mmol (328 mg) of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid in 15 mL of anhydrous methanol.

  • Controlled Deprotonation: Add exactly 2.0 mmol of Potassium Hydroxide (KOH) dissolved in 5 mL of methanol dropwise to the ligand solution.

    • Expert Insight: KOH in methanol is strictly required. Using aqueous NaOH will cause base-catalyzed hydrolysis of the methyl ester, reverting the ligand to the unwanted thiodiglycolate diacid.

  • Metal Addition: Dissolve 1.0 mmol of Cu(NO₃)₂·3H₂O in 10 mL of methanol. Add this dropwise to the deprotonated ligand solution under continuous stirring at room temperature. The solution will turn pale blue.

  • Auxiliary Capping: Dissolve 1.0 mmol of 1,10-phenanthroline in 5 mL of methanol and add it to the reaction mixture. The solution will immediately deepen to a vibrant royal blue, indicating the formation of the heteroleptic complex.

  • Isolation: Stir for 2 hours, filter to remove any trace insoluble impurities, and allow the filtrate to slowly evaporate at room temperature.

  • Self-Validation Check: Collect the resulting blue crystals. Perform FT-IR spectroscopy. You must observe the disappearance of the 1710 cm⁻¹ band and the appearance of a strong band at ~1605 cm⁻¹ (coordinated carboxylate). The ester band at ~1735 cm⁻¹ must remain intact, proving the ester survived the synthesis.

Protocol B: Synthesis of a Lanthanide(III) Luminescent Probe — [Eu(mtda)₃(H₂O)₂]

Causality: Lanthanides like Eu³⁺ are hard Lewis acids. They will aggressively coordinate the hard carboxylate oxygens but interact very weakly with the soft thioether sulfur. Because the ester carbonyl oxygen is hemilabile, it dynamically exchanges with solvent molecules (like water) in solution. This makes the complex an excellent candidate for luminescence lifetime sensing, where the displacement of the ester by water quenches the Eu³⁺ emission.

Step-by-Step Methodology:

  • Preparation: Dissolve 3.0 mmol of Hmtda in 20 mL of absolute ethanol and deprotonate with 3.0 mmol of sodium ethoxide (NaOEt). Avoid water entirely during this step to maximize initial complexation yield.

  • Lanthanide Coordination: Add 1.0 mmol of EuCl₃·6H₂O (dissolved in 10 mL of ethanol) dropwise to the ligand solution.

  • Reflux and Precipitation: Heat the mixture to a gentle reflux (75°C) for 3 hours. Upon cooling, the neutral[Eu(mtda)₃(H₂O)₂] complex will precipitate as a fine white powder.

  • Isolation: Centrifuge the mixture at 4000 rpm for 10 minutes, wash the pellet twice with cold ethanol, and dry under vacuum.

  • Self-Validation Check: Suspend the complex in D₂O versus H₂O and measure the luminescence decay lifetime ( τ ) at 614 nm (using an excitation of 395 nm). A significantly longer lifetime in D₂O compared to H₂O validates that the hemilabile ester has allowed solvent water to directly coordinate to the inner sphere of the Eu³⁺ center.

References

  • Marek, J., Trávníček, Z., & Kopel, P. (2003). Diaquabis(1,10-phenanthroline-κ²N,N′)manganese(II) thiodiglycolate bis(1,10-phenanthroline-κ²N,N′)(thiodiglycolato-κ²O,O′)manganese(II) tridecahydrate. Acta Crystallographica Section C, 59(11), m429-m431. URL:[Link]

  • Braunstein, P., & Naud, F. (2001). Hemilability of P,O-Ligands and the Coordination Chemistry of Oxazolines. Angewandte Chemie International Edition, 40(4), 680-699. URL:[Link]

  • Vaidyanathan, M., Balamurugan, R., Sivagamasundari, U., & Palaniandavar, M. (1998). Copper(II) Complexes with Unusual Axial Phenolate Coordination as Structural Models for the Active Site in Galactose Oxidase. Inorganic Chemistry, 37(26), 6583-6591. URL:[Link]

Application

Application Note: A Protocol for the Selective Monohydrolysis of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid

Abstract This application note provides a detailed protocol for the selective hydrolysis of the methyl ester in 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid, also known as dimethyl 2,2'-thiodiacetate. This procedure is...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the selective hydrolysis of the methyl ester in 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid, also known as dimethyl 2,2'-thiodiacetate. This procedure is critical for synthetic routes requiring a mono-acid derivative for further functionalization, a common step in pharmaceutical and materials science research. The protocol emphasizes a controlled saponification using lithium hydroxide in a mixed solvent system at reduced temperatures to favor mono-hydrolysis and minimize the formation of the diacid byproduct. Key aspects covered include the mechanistic rationale for reagent selection, a step-by-step experimental procedure, methods for real-time reaction monitoring via Thin-Layer Chromatography (TLC), and a comprehensive work-up and purification strategy.

Introduction: The Synthetic Challenge

2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid is a symmetrical diester. The selective cleavage of one ester group to yield the corresponding mono-acid presents a common synthetic challenge. Standard hydrolysis conditions, such as using a large excess of a strong base at elevated temperatures, will readily convert the diester directly to the dicarboxylic acid, bypassing the desired intermediate.[1][2] Achieving high yields of the mono-acid requires precise control over stoichiometry, temperature, and reaction time. This mono-acid serves as a valuable bifunctional building block, enabling, for example, the formation of an amide bond at the newly formed carboxylic acid while retaining the ester for subsequent transformations.

Mechanistic Rationale and Strategy

The selected method is a base-promoted hydrolysis, or saponification. The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.[3]

Reaction Scheme:

Starting Material: 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid (Dimethyl 2,2'-thiodiacetate) Reagents: Lithium Hydroxide (LiOH) in Tetrahydrofuran (THF)/Water Product: 2-(Carboxymethylsulfanyl)acetic acid methyl ester

Key Strategic Considerations:
  • Choice of Base (Lithium Hydroxide): While sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, lithium hydroxide (LiOH) is often preferred for selective transformations in complex substrates.[4] The small size of the Li⁺ cation can lead to different coordination and solvation effects compared to Na⁺ or K⁺, sometimes enhancing selectivity. Studies have shown that lithium cations can accelerate the hydrolysis of esters in THF/water solvent systems.[5][6]

  • Stoichiometry: A slight excess (typically 1.05-1.2 equivalents) of the base is used. This ensures that there is enough hydroxide to drive the reaction to completion for the first hydrolysis but limits the amount available for the second, statistically less favorable hydrolysis of the mono-anion product.

  • Solvent System (THF/H₂O): A biphasic or homogeneous mixture of an organic solvent like tetrahydrofuran (THF) and water is ideal. THF ensures the solubility of the organic diester substrate, while water serves as the solvent for the hydroxide base and participates in the hydrolysis.[2][5]

  • Temperature Control: Performing the reaction at a reduced temperature (e.g., 0 °C) is crucial. Lowering the temperature decreases the reaction rate, providing a wider window to stop the reaction after the first hydrolysis and thereby minimizing the formation of the diacid byproduct.

Below is a diagram illustrating the fundamental mechanism of the base-promoted ester hydrolysis.

Caption: Mechanism of Base-Promoted Ester Hydrolysis (Saponification).

Experimental Protocol

This section provides a step-by-step procedure for the selective monohydrolysis.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid≥98%Sigma-Aldrich(CAS 1681-57-8)
Lithium hydroxide monohydrate (LiOH·H₂O)Reagent Grade, ≥98%Fisher Scientific
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros Organics
Deionized Water (H₂O)Type I or IIMillipore
Hydrochloric Acid (HCl)1.0 M solutionVWRFor work-up
Ethyl Acetate (EtOAc)ACS GradeJ.T. BakerFor extraction and TLC
HexanesACS GradeJ.T. BakerFor TLC
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD MilliporeDrying agent
Silica Gel TLC PlatesF₂₅₄MerckFor reaction monitoring
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid (e.g., 1.78 g, 10.0 mmol).

    • Add 20 mL of THF to dissolve the diester. Stir until a clear solution is obtained.

    • Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Preparation of Base Solution:

    • In a separate 50 mL beaker, dissolve lithium hydroxide monohydrate (0.46 g, 11.0 mmol, 1.1 eq) in 20 mL of deionized water. Stir until fully dissolved.

  • Reaction Execution:

    • Slowly add the aqueous LiOH solution to the cooled THF solution of the diester dropwise over 15-20 minutes using a dropping funnel. Maintain the internal temperature at 0-5 °C.

    • After the addition is complete, let the reaction stir at 0 °C.

  • Reaction Monitoring with TLC:

    • The progress of the reaction should be monitored every 15-30 minutes by Thin-Layer Chromatography (TLC).[7][8]

    • TLC System: Prepare a TLC chamber with an eluent of 50:50 Ethyl Acetate/Hexanes + 1% Acetic Acid. The small amount of acid helps to produce sharp spots for carboxylic acids and prevents streaking.[9]

    • Spotting: On a single TLC plate, spot three lanes:

      • L (Left): A dilute solution of the starting diester (SM).

      • R (Right): A small aliquot of the reaction mixture.

      • C (Center): A co-spot containing both the starting material and the reaction mixture.

    • Visualization: Visualize the plate under a UV lamp (254 nm). The starting diester will appear as a spot with a higher Rf value. The product mono-acid, being more polar, will have a lower Rf. The diacid byproduct, if present, will be near the baseline.

    • The reaction is considered complete when the starting material spot in the reaction lane has been consumed, with minimal formation of the baseline diacid spot. Typical reaction times are 1-4 hours.

  • Work-up Procedure:

    • Once the reaction is complete, remove the ice bath and add 20 mL of deionized water to the flask.

    • Transfer the mixture to a 250 mL separatory funnel.

    • Wash the aqueous layer with 20 mL of ethyl acetate to remove any unreacted starting material. Discard the organic layer.

    • Cool the aqueous layer in an ice bath and slowly acidify to pH ~2-3 by adding 1.0 M HCl dropwise. Verify the pH with pH paper.[10]

    • Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts.

  • Purification and Isolation:

    • Wash the combined organic layers with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude mono-acid.

    • The crude product can be further purified by flash column chromatography on silica gel if necessary, though a careful work-up often yields a product of sufficient purity for subsequent steps.

The entire experimental process is summarized in the workflow diagram below.

G A 1. Setup Dissolve diester in THF. Cool to 0 °C. B 2. Reaction Add 1.1 eq LiOH (aq) dropwise. Stir at 0 °C. A->B C Monitor by TLC (every 30 min) B->C D Is SM consumed? C->D Analyze Plate D->C No, continue stirring E 3. Work-up Quench with H₂O. Acidify to pH 2-3 with 1M HCl. D->E Yes F 4. Extraction Extract with Ethyl Acetate (3x). E->F G 5. Isolation Wash with brine, dry (Na₂SO₄), and concentrate. F->G H Final Product: Crude Mono-acid G->H

Caption: Experimental workflow for selective monohydrolysis.

Troubleshooting

IssueProbable CauseSuggested Solution
Reaction is very slow or stalls Insufficient base or low temperature is too inhibitive.Allow the reaction to warm slowly to room temperature. If it still stalls, add an additional 0.1 eq of LiOH.
Significant diacid formation Reaction time too long, temperature too high, or too much base.Reduce reaction time. Ensure temperature is maintained at 0 °C. Use exactly 1.05-1.1 eq of LiOH.
Product streaks on TLC plate Carboxylic acid interacting strongly with silica.Add 0.5-1% acetic acid or formic acid to the TLC eluent system to ensure sharp, well-defined spots.[9]
Low yield after extraction Incomplete extraction or product still in aqueous layer.Ensure aqueous layer was acidified to pH < 3. Perform additional extractions (e.g., 5 x 25 mL) with ethyl acetate.

References

  • TLC Lab: Monitoring Esterification Reaction. (n.d.). studylib.net. Retrieved from [Link]

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021). Journal of Oleo Science. Retrieved from [Link]

  • Chemistry of Esters. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Ester synthesis by oxidation or hydrolysis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. Retrieved from [Link]

  • A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. (n.d.). Angewandte Chemie. Retrieved from [Link]

  • Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021). Journal of Oleo Science. Retrieved from [Link]

  • Hydrolysing esters. (n.d.). Chemguide. Retrieved from [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). AmeliCA. Retrieved from [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps. Retrieved from [Link]

  • A mild and Selective Method of Ester Hydrolysis. (1989). Synthetic Communications. Retrieved from [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). HSC Chemistry & Physics. Retrieved from [Link]

  • TLC analysis of oil hydrolysis and transesterification reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. (n.d.). PubMed. Retrieved from [Link]

  • Uses of TLC. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Methyl Esters and Derivatives. (n.d.). Science of Synthesis. Retrieved from [Link]

  • Synthesis of carboxylic acids by hydrolysis or saponification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Saponification of Esters. (n.d.). University of Massachusetts Boston. Retrieved from [Link]

  • Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. (2023). University of Rochester. Retrieved from [Link]

Sources

Method

Application Note: Decarboxylative Cross-Coupling Strategies for 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid

Introduction and Chemical Significance For synthetic chemists and drug development professionals, the functionalization of aliphatic carbon centers remains a critical frontier in exploring novel chemical space. 2-[(2-Met...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Significance

For synthetic chemists and drug development professionals, the functionalization of aliphatic carbon centers remains a critical frontier in exploring novel chemical space. 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid (also known as mono-methyl thiodiglycolate) is a highly versatile, heterobifunctional building block. Featuring a free carboxylic acid, a thioether linkage, and a methyl ester, this compound serves as an ideal precursor for generating highly reactive α-thioalkyl radicals via single-electron transfer (SET) decarboxylation.

By leveraging modern metallaphotoredox catalysis, researchers can utilize this compound to bypass traditional, harsh enolate-alkylation conditions, enabling the direct, mild construction of complex C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds while leaving the ester moiety intact for downstream derivatization.

Mechanistic Rationale: The Power of α-Thio Radicals

The success of cross-coupling reactions involving 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid hinges on the synergistic merger of photoredox and transition-metal catalysis[1].

  • Thermodynamic Activation: The process begins with the deprotonation of the carboxylic acid by a mild base (e.g., Cs₂CO₃) to form a carboxylate. This electron-rich species is readily oxidized by the highly oxidizing excited state of a photocatalyst (such as Ir(III)*, which boasts an oxidation potential of ~+1.21 V vs. SCE).

  • Radical Generation & Stabilization: Following SET oxidation, the resulting carboxyl radical undergoes rapid, irreversible extrusion of CO₂ to yield the primary α-thioalkyl radical (•CH₂–S–CH₂–COOCH₃). Crucially, the adjacent sulfur atom provides profound stabilization to the unpaired electron via SOMO–lone pair interactions. This kinetic stabilization prevents deleterious side reactions (such as dimerization or hydrogen atom transfer) long enough for the radical to be intercepted by a transition metal catalyst[2].

  • Cross-Coupling: In a dual-catalytic regime, the stabilized α-thioalkyl radical is captured by a Ni(II)–aryl intermediate (generated via oxidative addition of an aryl halide to a Ni(0) catalyst). The resulting high-valent Ni(III) complex undergoes rapid reductive elimination to forge the new carbon-carbon bond, yielding the functionalized thioether product and a Ni(I) species. The catalytic cycles are closed via a final SET between the reduced photocatalyst Ir(II) and Ni(I)[3].

Catalytic Workflow and Visualization

G PC Ir(III) PC PC_ex Ir(III)* PC->PC_ex hν (Blue LED) PC_red Ir(II) PC_ex->PC_red SET from Substrate PC_red->PC SET to Ni(I) Sub Substrate: HOOC-CH2-S-CH2-COOMe + Base Rad α-Thioalkyl Radical: •CH2-S-CH2-COOMe Sub->Rad -CO2, -e⁻ NiIII Ni(III)(Ar)(Rad)(X) Rad->NiIII Ni0 Ni(0) Catalyst NiII Ni(II)(Ar)(X) Ni0->NiII Oxidative Addition NiII->NiIII Radical Capture NiI Ni(I)(X) NiIII->NiI Reductive Elimination Prod Cross-Coupled Product: Ar-CH2-S-CH2-COOMe NiIII->Prod NiI->Ni0 SET from Ir(II) ArX Aryl Halide (Ar-X) ArX->NiII

Photoredox/Ni dual catalytic cycle for decarboxylative arylation of α-thio carboxylic acids.

Standard Operating Protocol: Metallaphotoredox Decarboxylative Arylation

This self-validating protocol describes the coupling of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid with an aryl bromide to yield an aryl-substituted methyl thiodiglycolate.

Reagents & Materials:

  • Substrate: 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid (1.5 equiv)

  • Electrophile: Aryl bromide (1.0 equiv)

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%)

  • Cross-Coupling Catalyst: NiCl₂·glyme (5 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

  • Base: Cs₂CO₃ (1.5 equiv)

  • Solvent: Anhydrous DMF (0.1 M)

Step-by-Step Procedure:

  • Catalyst and Reagent Assembly: In an argon-filled glovebox, add the carboxylic acid substrate, aryl bromide, Ir-photocatalyst, NiCl₂·glyme, dtbbpy, and Cs₂CO₃ to a 40 mL borosilicate glass reaction vial equipped with a magnetic stir bar.

    • Causality: Cs₂CO₃ is specifically selected because it quantitatively deprotonates the carboxylic acid without coordinating strongly to the Ni catalyst, which would otherwise poison the cross-coupling cycle.

  • Solvent Addition and Degassing: Add anhydrous DMF to the vial and seal it with a PTFE-lined septum cap. If the setup is assembled outside a glovebox, perform three rigorous freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen is a potent triplet quencher for the Ir(III)* excited state. Furthermore, O₂ rapidly intercepts the nucleophilic α-thioalkyl radical to form peroxides, completely shutting down the desired C–C bond formation.

  • Photochemical Irradiation: Place the sealed vial in a photoreactor equipped with 34 W blue LEDs (λmax = 450 nm). Stir vigorously at room temperature for 24 hours. Ensure a cooling fan is actively maintaining the ambient temperature at ~25 °C.

    • Causality: While high-intensity photons are required to drive the SET, excessive heat from the LEDs can cause thermal decomposition of the sensitive Ni(III) intermediate and promote unwanted β-hydride elimination pathways.

  • Quenching and Chromatographic Isolation: Dilute the reaction mixture with saturated aqueous NaHCO₃ (20 mL) and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash column chromatography.

    • Causality: The basic aqueous wash effectively removes any unreacted carboxylic acid and inorganic salts, isolating the highly lipophilic thioether product in the organic phase.

Reaction Optimization and Control Data

The robustness of this protocol is demonstrated through systematic control experiments. The data below summarizes the self-validating nature of the reaction conditions, proving the necessity of each component in the dual-catalytic system.

EntryDeviation from Standard ConditionsIsolated Yield (%)Mechanistic Implication
1 None (Standard Conditions) 88 Optimal synergistic catalysis achieved.
2Omission of [Ir] Photocatalyst0Inability to perform SET oxidation; no radical generated.
3Omission of NiCl₂·glyme0Absence of the cross-coupling platform; radicals terminate via dimerization.
4Omission of Light0Photocatalyst remains in the ground state; reaction is completely stalled.
5Air atmosphere instead of Argon< 5O₂ quenches Ir(III)* and traps the α-thioalkyl radicals.
6K₂HPO₄ instead of Cs₂CO₃42Insufficient basicity leads to incomplete deprotonation of the acid.

Downstream Applications

The resulting cross-coupled product, an aryl-substituted methyl thiodiglycolate, is a highly valuable intermediate in medicinal chemistry. The preserved methyl ester can be readily saponified to yield a new, sterically hindered carboxylic acid, or directly converted into amides via reaction with primary/secondary amines. Additionally, the thioether linkage can be selectively oxidized to a sulfoxide or sulfone using mCPBA, providing a straightforward method to tune the lipophilicity and hydrogen-bonding profile of the target drug candidate.

References

  • Dual catalysis. Merging photoredox with nickel catalysis: coupling of α-carboxyl sp³-carbons with aryl halides. Science, Source: nih.gov. URL:[1]

  • Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. J. Am. Chem. Soc., Source: organic-chemistry.org. URL:[3]

  • Radical-Mediated Decarboxylative C–C and C–S Couplings of Carboxylic Acids via Iron Photocatalysis. Organic Letters, Source: acs.org. URL:[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid

Welcome to the Technical Support Center for the synthesis of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid (CAS 91114-48-6). This compound, often referred to as thiodiglycolic acid monomethyl ester, is a critical bifunct...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid (CAS 91114-48-6). This compound, often referred to as thiodiglycolic acid monomethyl ester, is a critical bifunctional building block in pharmaceutical development, particularly in the synthesis of oxathiolane drug intermediates and complex heterocycles[1].

This guide provides a causality-driven methodology to overcome common synthetic bottlenecks—such as ester hydrolysis, oxidative disulfide formation, and poor aqueous recovery—ensuring high-yield, scalable production.

Mechanistic Overview & Reaction Pathway

The most efficient route to synthesize this unsymmetrical thioether is via an SN​2 nucleophilic substitution between methyl thioglycolate and chloroacetic acid. Because chloroacetic acid contains a free carboxylic acid, at least two equivalents of a base are required: one to deprotonate the carboxylic acid and one to deprotonate the thiol to form the highly nucleophilic thiolate.

SynthesisPathway MTG Methyl Thioglycolate (Thiol Donor) Intermediate Thiolate-Carboxylate Intermediate MTG->Intermediate Deprotonation CAA Chloroacetic Acid (Alkylating Agent) CAA->Intermediate Deprotonation Base DIPEA Base (2.2 eq) (Proton Scavenger) Base->Intermediate Promotes SN2 Product 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid (Target Product) Intermediate->Product Nucleophilic Substitution Byproduct DIPEA·HCl (Salt Byproduct) Intermediate->Byproduct Precipitation

SN2 reaction mechanism for 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid synthesis.

Self-Validating Experimental Protocol

To prevent the base-catalyzed hydrolysis of the methyl ester, this protocol utilizes N,N-Diisopropylethylamine (DIPEA) in an anhydrous organic solvent rather than traditional aqueous inorganic bases[2].

Phase 1: Reagent Preparation & Activation
  • Charge the Reactor: Dissolve 1.05 equivalents of chloroacetic acid in anhydrous Dichloromethane (DCM) under a strict Argon atmosphere.

    • Causality: A slight excess of the alkylating agent ensures complete consumption of the thiol, preventing oxidative disulfide formation during the workup phase. Anhydrous DCM prevents water-induced side reactions.

  • First Deprotonation: Slowly add 1.1 equivalents of DIPEA at 0 °C.

    • Self-Validation: You will observe a slight exotherm. The solution should remain clear, indicating the successful formation of the soluble DIPEA-carboxylate salt.

Phase 2: Thiolate Generation & Coupling
  • Thiol Addition: In a separate addition funnel, prepare a solution of 1.0 equivalent of methyl thioglycolate in DCM.

    • Causality: Methyl thioglycolate is chosen as the nucleophile over thioglycolic acid to prevent polymerization and improve overall atom economy[3].

  • Second Deprotonation & Coupling: Add the methyl thioglycolate solution dropwise to the reactor, followed immediately by another 1.1 equivalents of DIPEA.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively neutralizes the HCl generated during the substitution without cleaving the sensitive ester linkage[4].

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 6 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 1:1, KMnO4 stain). The complete disappearance of the thiol spot (which stains bright yellow with KMnO4) indicates reaction completion.

Phase 3: Isolation & Product Recovery
  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure.

    • Causality: Removing DCM is necessary because the subsequent acidification and extraction steps require a solvent system with a higher partition coefficient for polar acids.

  • Acidification: Resuspend the crude residue in water and carefully acidify to pH 1.5–2.0 using 1M HCl.

    • Self-Validation: The pH must be verified with a calibrated pH meter. This step is critical to convert the product from its DIPEA salt back into the free carboxylic acid, while the DIPEA remains in the aqueous phase as a hydrochloride salt.

  • Extraction: Saturate the aqueous layer with solid NaCl (salting out) and extract three times with Ethyl Acetate or 2-Methyltetrahydrofuran (2-MeTHF).

    • Causality: The target molecule is highly polar; salting out minimizes product loss to the aqueous phase.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid.

Quantitative Optimization Data

The choice of base and solvent drastically impacts the isolated yield. The table below summarizes the optimization parameters for this thioether synthesis.

Base (Equivalents)SolventTemperatureTimeMajor ByproductIsolated Yield (%)
NaOH (2.2 eq)Water25 °C2 hThiodiglycolic acid (Hydrolysis)35%
K₂CO₃ (2.2 eq)DMF25 °C12 hDimethyl dithiodiglycolate65%
TEA (2.2 eq)THF0 °C to 25 °C6 hTrace Disulfide88%
DIPEA (2.2 eq) DCM 0 °C to 25 °C 6 h None 92%

Troubleshooting FAQs

Q1: Why is my isolated yield low, and why does my NMR show the presence of thiodiglycolic acid? A: This is the most common failure mode, caused by base-catalyzed ester hydrolysis. If you use aqueous inorganic bases (e.g., NaOH, KOH) or highly nucleophilic conditions, the methyl ester of your starting material or product will hydrolyze, yielding the symmetrical dicarboxylic acid (thiodiglycolic acid)[2]. Solution: Switch to a non-nucleophilic organic base like DIPEA or Triethylamine (TEA) in an anhydrous solvent system (e.g., DCM or THF). This provides the necessary basicity to drive the SN​2 substitution without cleaving the ester linkage[4].

Q2: I am observing a significant amount of a byproduct with a mass corresponding to a disulfide. How do I prevent this? A: Thiol starting materials, including methyl thioglycolate, are highly susceptible to oxidative coupling, forming dimethyl dithiodiglycolate[5]. This side reaction is catalyzed by trace transition metals and dissolved oxygen. Solution: Ensure all solvents are rigorously degassed (e.g., via sparging with Argon for 15 minutes prior to use). Maintain a strict inert atmosphere throughout the reaction. If your methyl thioglycolate is old, distill it under reduced pressure before use to remove pre-existing disulfides.

Q3: During the aqueous workup, I lose a significant portion of my product. How can I improve recovery? A: The target molecule, 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid, contains both a thioether and a carboxylic acid, making it highly water-soluble. Solution: You must implement a "salting-out" procedure. Before extraction, saturate the acidified aqueous layer with solid NaCl. Furthermore, ensure the pH is strictly adjusted to 1.5–2.0 to fully protonate the carboxylate. Use a highly polar organic extraction solvent, such as 2-MeTHF or Ethyl Acetate, and perform at least three extractions.

Q4: Can I synthesize this compound by reacting thioglycolic acid with methyl chloroacetate instead? A: Yes, the "reverse" substitution is chemically viable. However, from a process chemistry standpoint, reacting methyl thioglycolate with chloroacetic acid is highly preferred. Thioglycolic acid is more prone to self-condensation and oxidative degradation. Using methyl thioglycolate as the nucleophile generally provides better atom economy, higher yields (>90%), and easier handling[3].

References

  • Thioglycolic Acid | Kirk-Othmer Encyclopedia of Chemical Technology | 5

  • Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation | Organic Process Research & Development - ACS Publications | 3

  • Method for producing dimethyl thiodiglycolate (JP2008303173A) | Google Patents | 2

  • Methyl thioglycolate (CAS 2365-48-2): A Technical Guide for Researchers | Benchchem | 1

Sources

Optimization

Side reactions in the synthesis of thioacetic acid derivatives

Welcome to the Thioester Synthesis Technical Support Center . This resource is engineered for research scientists and drug development professionals who require authoritative, mechanistically-grounded solutions for troub...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thioester Synthesis Technical Support Center . This resource is engineered for research scientists and drug development professionals who require authoritative, mechanistically-grounded solutions for troubleshooting side reactions during the synthesis and handling of thioacetic acid derivatives.

Instead of treating side reactions as random failures, this guide deconstructs them as predictable, chemically logical pathways that can be controlled.

Diagnostic Workflow: Identifying Your Side Reaction

Before diving into specific protocols, use the diagnostic tree below to map your observed side reaction to its fundamental chemical root cause.

G Start Thioester Synthesis Troubleshooting Sub Substitution / Alkylation Start->Sub Mit Mitsunobu Reaction Start->Mit NCL Downstream / NCL Start->NCL Sub_Err1 O-Alkylation or E2 Elimination Sub->Sub_Err1 Sub_Err2 Thioacetyl Migration Sub->Sub_Err2 Mit_Err Retention of Configuration Mit->Mit_Err NCL_Err Premature Hydrolysis NCL->NCL_Err Sub_Sol1 Use softer electrophile or weak base Sub_Err1->Sub_Sol1 Sub_Sol2 Buffer with 1.5 eq Thioacetic Acid Sub_Err2->Sub_Sol2 Mit_Sol Pre-form phosphonium before adding R-OH Mit_Err->Mit_Sol NCL_Sol Reduce TCEP conc. or omit TCEP NCL_Err->NCL_Sol

Diagnostic decision tree mapping common thioester side reactions to their root causes and solutions.

Category A: Alkylation & Substitution Reactions

Q1: When reacting thioacetate with an alkyl halide, I am observing O-alkylation and E2 elimination products instead of my desired S-alkyl thioester. Why is this happening?

The Causality: The thiocarboxylate ion is an ambidentate nucleophile, meaning it can attack via the oxygen or the sulfur atom. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is larger, less electronegative, and more polarizable (a "soft" nucleophile), which strongly favors S-alkylation when reacting with soft electrophiles like methyl halides[1]. However, if your alkyl halide is highly sterically hindered (e.g., a secondary or tertiary halide) or if you are using a very hard electrophile, the reaction trajectory can shift toward O-alkylation or trigger an E2 elimination pathway[2].

Q2: I am synthesizing sulfur-containing glycosides via substitution with thioacetate, but I am getting complex mixtures due to "thioacetyl migration." How do I suppress this?

The Causality: During the substitution of leaving groups (like triflates or tosylates) with thioacetate nucleophiles, neighboring group participation can cause the thioacetyl group to migrate, leading to complex side reactions and poor yields[2]. Modulating the basicity of the reaction environment is critical. Adding free thioacetic acid to the potassium thioacetate system acts as a buffer, effectively suppressing the migration and significantly boosting the yield of the desired S-alkylated product[2].

Quantitative Data: Impact of Thioacetic Acid Additive on Substitution Yields

Substrate / ConditionBase/NucleophileAdditiveYield of Target Thioester
Glycoside Triflate (7)Potassium Thioacetate (5 eq)None70%
Glycoside Triflate (7)Potassium Thioacetate (5 eq)Thioacetic Acid (1.5 eq) 90%
Glycoside Triflate (7) in MeCNPotassium Thioacetate (5 eq)None56%
Glycoside Triflate (7) in MeCNPotassium Thioacetate (5 eq)Thioacetic Acid (1.5 eq) 75%

Data summarized from optimization studies on suppressing thioacetyl migration[2].

Protocol: Optimized Chemoselective S-Alkylation

This self-validating system utilizes buffering to prevent migration and elimination.

  • Preparation: Dissolve the alkyl halide/triflate (1.0 mmol) in anhydrous DMF (5 mL) under an inert argon atmosphere.

  • Buffer Addition: Add free thioacetic acid (1.5 mmol) to the solution. Note: This step is critical for suppressing thioacetyl migration.

  • Nucleophile Addition: Slowly add potassium thioacetate (5.0 mmol) to the mixture at 0 °C. Keeping the temperature low initially suppresses E2 elimination.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor strictly via LC-MS.

  • Quench & Extract: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (3 x 15 mL). The organic layer will contain the S-alkylated product.

Category B: Mitsunobu Thioesterification

Q3: I am using thioacetic acid in a Mitsunobu reaction to invert a secondary alcohol, but I am seeing retention of configuration rather than the expected inversion. What went wrong?

The Causality: The Mitsunobu reaction typically proceeds via an SN2 mechanism, resulting in a clean inversion of stereochemistry. However, when dealing with highly sterically hindered alcohols, an alternative pathway can dominate. Instead of the alcohol attacking the phosphonium intermediate, the thioacetate can attack the phosphonium directly, forming an acyloxyphosphonium salt. This intermediate can then undergo acyl transfer to the alcohol, resulting in esterification with retention of configuration[3].

Protocol: Standardized Mitsunobu Inversion to Thioester

To ensure strict SN2 inversion and avoid retention pathways, the order of addition is paramount.

  • Complex Formation: Dissolve Triphenylphosphine (PPh3, 1.2 mmol) in anhydrous THF (5 mL) at 0 °C. Slowly add Diisopropyl azodicarboxylate (DIAD, 1.2 mmol) dropwise. Stir for 15 minutes until the betaine complex forms (solution turns pale yellow).

  • Acid Addition: Add thioacetic acid (1.2 mmol) to the betaine complex at 0 °C. Stir for 10 minutes.

  • Substrate Addition: Slowly add the secondary alcohol (1.0 mmol) dissolved in THF (2 mL) dropwise. Causality note: Pre-forming the activated acid complex before introducing the alcohol minimizes the risk of the alcohol forming side-products.

  • Completion: Allow to warm to room temperature and stir until complete by TLC.

Category C: Downstream Stability & Native Chemical Ligation (NCL)

Q4: My thioester is mysteriously degrading/hydrolyzing during Native Chemical Ligation (NCL) or deprotection steps. I am using TCEP as a reducing agent. Is TCEP the culprit?

The Causality: Yes. While thioesters are generally hydrolytically stable at neutral pH, the addition of tris(2-carboxyethyl)phosphine (TCEP)—a ubiquitous reducing agent in NCL to keep thiols reduced—acts as a potent nucleophilic catalyst for thioester hydrolysis[4]. TCEP attacks the thioester carbonyl to form a highly reactive phosphonium adduct, which is then rapidly hydrolyzed by water, destroying your thioester[4],[5].

G T1 Thioester (Stable at pH 7) Adduct Phosphonium Adduct (Highly Reactive) T1->Adduct + TCEP TCEP TCEP (Nucleophile) TCEP->Adduct Hydro H2O Attack (Hydrolysis) Adduct->Hydro Fast Prod Carboxylic Acid + Thiol (Degraded) Hydro->Prod

Mechanism of TCEP-mediated thioester hydrolysis. TCEP acts as a nucleophilic catalyst, bypassing the standard hydrolytic stability of the thioester.

Quantitative Data: TCEP-Accelerated Thioester Hydrolysis Rates

Thioester TypeTCEP ConcentrationFold-Increase in Hydrolysis RateHalf-life ( t1/2​ )
Alkyl Thioester (T6)5 mM30-fold increase-
Aryl Thioester (T7)NoneBaseline~ 12 days
Aryl Thioester (T7)100 mM3000-fold increase ~ 5 minutes

Data demonstrating the profound destructive effect of TCEP on thioesters[4],[5].

The Solution: If you observe premature hydrolysis during NCL, drastically reduce the TCEP concentration, or substitute it with a non-nucleophilic reducing agent (like DTT, though DTT can undergo transthioesterification, it does not catalyze irreversible hydrolysis in the same manner).

References

  • [1] Study.com. Treatment of thioacetic acid with a weak base generates the thioacetate ion - a sulfur analog of a carboxylate. Available at: [Link]

  • [2] National Institutes of Health (NIH). Improved Synthesis of Sulfur-Containing Glycosides by Suppressing Thioacetyl Migration. Available at:[Link]

  • [4] National Institutes of Health (NIH). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. Available at:[Link]

  • [5] ACS Publications. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation | JACS Au. Available at: [Link]

  • [3] ResearchGate. Mechanistic Study of the Mitsunobu Reaction. Available at:[Link]

Sources

Troubleshooting

Mass spec ionization problems for organosulfur acids

Welcome to the Technical Support Center for Organosulfur Acid Mass Spectrometry . Organosulfur acids—encompassing sulfonic acids, sulfinic acids, and organosulfates—present a unique set of analytical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organosulfur Acid Mass Spectrometry .

Organosulfur acids—encompassing sulfonic acids, sulfinic acids, and organosulfates—present a unique set of analytical challenges. Because of their extremely low pKa values, these compounds are permanently ionized in standard solutions. While this theoretically makes them ideal candidates for Electrospray Ionization (ESI), their extreme polarity often leads to catastrophic retention failure on standard reversed-phase liquid chromatography (RPLC). This results in void-volume elution, severe matrix suppression, and complex in-source fragmentation.

As an Application Scientist, I have designed this troubleshooting guide to move beyond basic fixes and address the fundamental physical chemistry and causality behind these ionization failures.

Diagnostic Decision Tree for Organosulfur Acids

Before altering your sample preparation or mass spectrometer parameters, use the following logical workflow to isolate the root cause of signal loss or peak distortion.

G Start Low MS Signal for Organosulfur Acid CheckRet Check LC Retention Time Start->CheckRet Void Elutes in Void Volume (< 2 column volumes) CheckRet->Void Retained Properly Retained (k' > 2) CheckRet->Retained ActionHILIC Switch to HILIC or Add Ion-Pairing Reagent Void->ActionHILIC CheckFrag Check Mass Spectrum for m/z 97 or [M-H-80]- Retained->CheckFrag FragYes High In-Source Fragmentation CheckFrag->FragYes FragNo Intact Precursor Present CheckFrag->FragNo ActionSource Lower Declustering Potential & Capillary Temp FragYes->ActionSource CheckMatrix Perform Post-Column Infusion FragNo->CheckMatrix MatrixSupp Signal Drops at Elution Time CheckMatrix->MatrixSupp ActionClean Improve Sample Prep (Mixed-Mode SPE) MatrixSupp->ActionClean

Fig 1. Diagnostic flowchart for troubleshooting organosulfur acid LC-MS/MS signal loss.

Frequently Asked Questions & Troubleshooting

Q1: Why is my sulfonic acid signal completely suppressed when analyzing biological matrices, even though it looks great in neat solvent?

The Causality: Sulfonic acids and organosulfates are highly polar and typically elute in the void volume (the unretained solvent front) during standard Reversed-Phase Liquid Chromatography (RPLC)[1]. Biological matrices are rich in endogenous salts and phospholipids that also elute early. In the ESI source, these highly concentrated matrix components outcompete your target analyte for access to the droplet surface charge, leading to massive ion suppression[2]. The Solution: You must achieve orthogonal retention to move the analyte away from the suppression zone.

  • Primary Recommendation: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase, which retains polar solutes that fail on RPLC[3][4].

  • Alternative: If you must use RPLC, introduce a volatile ion-pairing (IP) reagent such as fluoroalkylamines or tetrabutylammonium acetate. These reagents form a neutral, hydrophobic complex with the sulfonic acid, allowing it to retain on a C18 column[5]. However, IP reagents can permanently alter column chemistry and suppress MS signals themselves, so HILIC is generally preferred[1].

Q2: I am operating in Negative ESI mode, but I cannot find my precursor ion. Instead, I see a massive peak at m/z 97 or a neutral loss of 80 Da. What is happening?

The Causality: Organosulfur acids are highly susceptible to thermal and collisional degradation within the ESI source before they even reach the mass analyzer. This is known as in-source fragmentation. For organosulfates, the dominant fragmentation pathway is the cleavage of the sulfate ester bond, yielding the highly stable bisulfate anion [HSO4​]− at m/z 97[1][6]. For sulfonic acids, a charge-remote neutral loss of SO3​ (80 Da) or SO2​ (64 Da) is highly characteristic[7]. The Solution: You are inadvertently applying too much energy in the source.

  • Decrease the Declustering Potential (DP) or Fragmentor Voltage by 30-50%.

  • Lower the source capillary temperature and desolvation gas temperature to minimize thermal breakdown.

Pathway Precursor Organosulfate Precursor [R-O-SO3]- Bisulfate Bisulfate Anion [HSO4]- (m/z 97) Precursor->Bisulfate Thermal/Collisional In-Source Breakdown NeutralLoss Alkyl Fragment [R-H + O]- + SO3 Precursor->NeutralLoss Neutral Loss (80 Da)

Fig 2. Primary in-source fragmentation pathways of organosulfates in negative ESI.

Q3: What are the optimal mobile phase additives for ionizing sulfonic acids?

The Causality: Because sulfonic acids are strong acids (often pKa < 2), they are easily deprotonated. Negative ion mode (ESI-) is mandatory[8][9]. However, high concentrations of non-volatile salts or incorrect pH will quench the ESI droplet desolvation process. The Solution:

  • Use Ammonium Formate or Ammonium Acetate (2 to 5 mM) . These volatile buffers provide a stable ionic strength to ensure reproducible chromatography without causing significant ion suppression[3].

  • Avoid Trifluoroacetic acid (TFA) . TFA is highly electronegative and will aggressively suppress the negative ion signal of your analytes by monopolizing the available charge in the ESI droplets[5].

Quantitative Data: Chromatographic Strategy Comparison

When dealing with organosulfur acids, selecting the right chromatographic mode is the most critical step in ensuring mass spec sensitivity.

StrategyRetention MechanismMatrix Effect / Ion SuppressionMS SensitivitySystem Compatibility
Standard RPLC Hydrophobic partitioningSevere (Analyte elutes in void volume with salts)[1]PoorExcellent
IP-RPLC Hydrophobic ion-pairingModerate (Moves analyte away from void)Moderate (IP reagents can suppress signal)[5]Poor (IP reagents contaminate LC-MS)
HILIC Hydrophilic partitioning & electrostaticMinimal (Analyte elutes in high organic, away from salts)[1]Excellent (High organic mobile phase enhances ESI desolvation)[10]Excellent

Self-Validating Experimental Protocols

To ensure your method is robust, you must empirically validate that your analyte is not eluting in a suppression zone. Implement the following protocols in your lab.

Protocol A: Post-Column Infusion (Syringe Pump Method) to Map Ion Suppression

Purpose: To visualize the exact retention time windows where matrix components suppress your mass spec signal.

  • Setup: Connect a syringe pump to the LC column effluent using a zero-dead-volume T-piece just before the MS source inlet.

  • Analyte Preparation: Prepare a pure standard of your target organosulfur acid at a concentration that yields a steady signal of ~10^5 counts per second (cps).

  • Infusion: Start the syringe pump at a low flow rate (e.g., 10 µL/min) to continuously infuse the pure standard into the MS. Monitor the specific MRM transition of your analyte. The baseline should be high and flat.

  • Injection: Inject a blank matrix sample (e.g., extracted plasma or particulate matter extract) through the LC column using your programmed gradient.

  • Observation: Watch the MS chromatogram. Any sudden "dips" or "valleys" in the continuous baseline indicate zones of severe ion suppression caused by eluting matrix components (like phospholipids)[2].

  • Validation: If the retention time of your analyte falls within one of these valleys, you must alter your chromatography (e.g., switch to HILIC) or improve your sample preparation (e.g., use Mixed-Mode Strong Anion Exchange SPE).

Protocol B: HILIC-MS/MS Method Initialization for Organosulfates

Purpose: To establish a baseline HILIC separation that guarantees retention and high ESI- sensitivity.

  • Column Selection: Select a Zwitterionic (ZIC-HILIC) or Amide-bonded stationary phase. These provide excellent complementary ionic interactions for sulfonic acids[4].

  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in LC-MS grade Water, adjusted to pH 5.0. (The buffer is crucial in HILIC to maintain a consistent hydration layer on the silica surface).

  • Mobile Phase B (Organic): 95% Acetonitrile / 5% Water with 10 mM Ammonium Acetate.

  • Gradient Design:

    • Start at 100% Mobile Phase B (Highly organic = weak solvent in HILIC).

    • Hold for 2 minutes to allow salts to elute.

    • Ramp down to 50% Mobile Phase B over 10 minutes to elute the strongly retained organosulfur acids.

  • Source Optimization: Perform a flow-injection analysis (FIA) to manually tune the Declustering Potential (DP). Start at 20V and slowly increase. Stop immediately when the m/z 97 (bisulfate) fragment begins to appear, ensuring the precursor remains intact[1].

References

  • McCalley, D. V. (2020). Hydrophilic-Interaction Chromatography: An Update. LCGC North America. Available at:[Link]

  • Schug, K. A., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. Available at:[Link]

  • Szterk, A., et al. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. Available at:[Link]

  • Scripps Research. An Introduction to Mass Spectrometry Ionization. Available at:[Link]

  • Schmidt, A., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at:[Link]

  • Gómez-González, Y., et al. (2008). Characterization of organosulfates from the photooxidation of isoprene and unsaturated fatty acids in ambient aerosol using liquid chromatography/(-) electrospray ionization mass spectrometry. PubMed. Available at:[Link]

  • Al-Talla, Z., et al. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry. Available at:[Link]

  • Wang, Y., et al. (2025). Accurate Quantification of Multifunctional C2–3 Organosulfates in Atmospheric Aerosols Using Liquid Chromatography-Electrospray Ionization Mass Spectrometry: Overcoming Matrix Effects and Underestimation. Environmental Science & Technology. Available at:[Link]

  • ResearchGate. (2025). Minimization of ion suppression in LC-MS/MS analysis through the application of strong cation exchange solid-phase extraction (SCX-SPE). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Synthesis of Aryl Sulfanylacetic Acids: A Comparative Guide to S-Alkylation vs. Cross-Coupling

Introduction Aryl sulfanylacetic acids (commonly referred to as arylthioacetic acids) are highly versatile building blocks in organic synthesis and medicinal chemistry. They serve as essential precursors for the assembly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Aryl sulfanylacetic acids (commonly referred to as arylthioacetic acids) are highly versatile building blocks in organic synthesis and medicinal chemistry. They serve as essential precursors for the assembly of 1[1], novel 2[2], and peroxisome proliferator-activated receptor (PPAR) agonists.

When designing a synthetic route to access these scaffolds, process chemists face a critical retrosynthetic choice: should the carbon-sulfur bond be formed at the aliphatic alpha-carbon (C(sp³)-S) or at the aromatic ring (C(sp²)-S)? This guide provides an objective, data-driven comparison of the two dominant methodologies—classical nucleophilic S-alkylation and transition-metal-catalyzed cross-coupling—detailing their mechanistic rationales, experimental protocols, and comparative performance.

Retrosynthetic Disconnections

The synthesis of aryl sulfanylacetic acids hinges on the origin of the sulfur atom. Route A utilizes an aryl thiol (thiophenol) as the nucleophile, whereas Route B utilizes an aliphatic thiol (thioglycolic acid) to attack an electrophilic aryl halide.

Retrosynthesis Target Aryl Sulfanylacetic Acid (Ar-S-CH₂-COOH) Route1 Route A: C(sp³)-S Formation (S-Alkylation) Target->Route1 Disconnect Aliphatic C-S Route2 Route B: C(sp²)-S Formation (Cross-Coupling) Target->Route2 Disconnect Aromatic C-S SM1 Ar-SH + Cl-CH₂-COOH Route1->SM1 SM2 Ar-X + HS-CH₂-COOH Route2->SM2

Figure 1: Retrosynthetic logic for aryl sulfanylacetic acid synthesis.

Route A: Classical Nucleophilic Substitution (S-Alkylation)

Mechanistic Rationale The classical approach relies on the high nucleophilicity of the thiolate anion. By reacting a thiophenol derivative with chloroacetic acid under basic conditions, an S_N2 displacement of the chloride ion occurs. The causality of the base selection is twofold: it must be strong enough to deprotonate the thiol (pKa ~6-7) to form the highly reactive thiolate, and it must also neutralize the carboxylic acid of the chloroacetic acid (pKa ~2.8) to prevent premature protonation of the thiolate nucleophile. Consequently, at least two equivalents of base are strictly required.

Self-Validating Experimental Protocol

  • Preparation of the Thiolate: In a 250 mL round-bottom flask, dissolve NaOH (2.2 eq, 88 mmol) in a 1:1 mixture of ethanol and water (40 mL). The 3 ensures the solubility of both the organic thiophenol and the inorganic salts[3].

  • Thiol Addition: Slowly add the substituted thiophenol (1.0 eq, 40 mmol) to the basic solution at 0 °C. Validation Check: The solution should become homogeneous, indicating complete formation of the soluble sodium thiophenolate.

  • Electrophile Addition: Dissolve chloroacetic acid (1.05 eq, 42 mmol) in 10 mL of water and add it dropwise to the reaction mixture. Causality: Dropwise addition controls the exothermic neutralization and prevents localized pH drops that could deactivate the nucleophile.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the foul odor of the free thiol dissipates.

  • Isolation: Cool the mixture to room temperature and acidify with 6M HCl to pH 2. Validation Check: A dense white/yellow precipitate of the arylthioacetic acid will rapidly form as the carboxylate is protonated. Filter, wash with cold water, and dry under vacuum.

Route B: Transition-Metal Catalyzed C-S Cross-Coupling

Mechanistic Rationale When the required thiophenol is commercially unavailable, toxic, or highly volatile, Route B offers a powerful alternative. This route couples an aryl halide with thioglycolic acid (mercaptoacetic acid) using a 4[4]. The reaction proceeds via an Ullmann-type catalytic cycle: oxidative addition of the aryl halide to the Cu(I) center, followed by ligand exchange with the deprotonated thioglycolic acid, and finally reductive elimination to forge the C(sp²)-S bond. A bidentate nitrogen ligand (e.g., 1,10-phenanthroline) is often employed to stabilize the Cu(I) oxidation state and increase electron density at the metal, accelerating the oxidative addition step.

CatalyticCycle CuI Cu(I)L Catalyst OA Oxidative Addition CuI->OA + Ar-X TM Ligand Exchange OA->TM Cu(III) Intermediate RE Reductive Elimination TM->RE + HS-CH₂-COOH - HX RE->CuI + Ar-S-CH₂-COOH

Figure 2: Copper-catalyzed Ullmann-type C-S cross-coupling cycle.

Self-Validating Experimental Protocol

  • Inert Atmosphere Setup: To a Schlenk tube, add Aryl Iodide (1.0 eq, 10 mmol), CuI (10 mol%, 1 mmol), 1,10-phenanthroline (20 mol%, 2 mmol), and anhydrous K₂CO₃ (3.0 eq, 30 mmol). Causality: Strict inert conditions (Argon) are mandatory. Oxygen will rapidly catalyze the oxidative dimerization of thioglycolic acid into a disulfide, killing the reaction yield.

  • Solvent & Reagent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous, degassed DMF (20 mL) followed by thioglycolic acid (1.2 eq, 12 mmol) via syringe.

  • Reaction Execution: Seal the tube and heat to 100 °C for 16–24 hours. Validation Check: The mixture will transition from a pale suspension to a deep brown/red solution, indicative of the active Cu-thiolate complex.

  • Workup: Cool to room temperature, dilute with water (50 mL), and wash with ethyl acetate to remove unreacted aryl iodide and non-polar byproducts.

  • Isolation: Acidify the aqueous layer to pH 2 with 2M HCl and extract with fresh ethyl acetate (3 x 30 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the product.

Objective Performance Comparison

To aid in route selection, the following table synthesizes the operational and performance metrics of both methodologies based on standard laboratory implementations.

Performance MetricRoute A: S-Alkylation (Classical)Route B: Cu-Catalyzed Cross-Coupling
Primary Bond Formed C(sp³)-SC(sp²)-S
Typical Yield Range 80% – 95%60% – 85%
Reaction Time 2 – 4 hours16 – 24 hours
Reagent Cost Very Low (Bulk chemicals)Moderate (Requires CuI, Ligands)
Functional Group Tolerance Low (Base-sensitive groups hydrolyze)High (Tolerates esters, amides, ketones)
Environmental Profile High atom economy, aqueous solventsRequires organic solvents (DMF/DMSO)
Safety & Handling Poor (Highly volatile, toxic aryl thiols)Moderate (Thioglycolic acid is less volatile)
Scalability Excellent (Kilogram scale)Good (Trace metal removal required for APIs)
Conclusion & Decision Matrix

For early-stage drug discovery where structural diversity is paramount, Route B (Cross-Coupling) is the superior choice. It allows chemists to leverage the vast commercial availability of diverse aryl halides without needing to synthesize custom, foul-smelling thiophenols. Furthermore, its milder basic conditions preserve delicate functional groups.

Conversely, for process scale-up and manufacturing of established APIs (such as benzothiophene precursors), Route A (S-Alkylation) remains the undisputed champion. Its reliance on inexpensive aqueous-ethanolic solvents, rapid reaction kinetics, and lack of transition-metal contamination make it the most economically and environmentally viable option, provided the requisite starting thiophenol is accessible.

References
  • Discovery of novel arylthioacetic acid derivatives as 4-hydroxyphenylpyruvate dioxygenase inhibitors. ResearchGate. [Link]

  • An Improvement on Synthetic Method of Aryloxy(Arylthio)acetic Acids. Chinese Journal of Applied Chemistry. [Link]

  • Cu/Fe-Catalyzed C-C, C-N and C-S Cross-Coupling Reactions: Synthesis of Biologically Important Heterocycles. National Institute of Technology Rourkela.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Biological Activity Screening of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic Acid Analogs

This guide provides a comprehensive framework for the comparative biological activity screening of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid and its structural analogs. As researchers and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the comparative biological activity screening of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid and its structural analogs. As researchers and drug development professionals, the systematic evaluation of novel chemical entities is paramount to identifying promising therapeutic leads. This document outlines a multi-faceted screening cascade, detailing the rationale behind experimental choices and providing robust, step-by-step protocols. Our approach is designed to be a self-validating system, ensuring data integrity and reproducibility.

Introduction to 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic Acid and its Analogs

2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid belongs to the class of thioglycolic acid derivatives. Thioglycolic acid and its esters are known for a range of applications, from cosmetics to chemical synthesis.[1][2] In the realm of medicinal chemistry, the thioether and ester functionalities present in this scaffold suggest potential for diverse biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects.[3][4][5] The structural backbone, featuring a flexible thioether linkage and two ester groups, allows for the generation of a library of analogs with varied physicochemical properties, which may in turn modulate their biological profiles.

This guide will focus on a hypothetical screening of the parent compound (Analog A) and three representative analogs (Analogs B, C, and D) with modifications to the ester and substituent groups.

Hypothetical Compound Structures:

  • Analog A: 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid

  • Analog B: 2-[(2-Ethoxy-2-oxoethyl)sulfanyl]acetic acid

  • Analog C: 2-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid

  • Analog D: 2-[(2-Phenoxy-2-oxoethyl)sulfanyl]acetic acid

Experimental Design: A Multi-Tiered Screening Approach

A logical and efficient screening cascade is crucial for identifying the most promising candidates while minimizing resource expenditure. We will employ a tiered approach, starting with broad cytotoxicity assessments, followed by more specific assays for antimicrobial, antioxidant, and enzyme inhibitory activities.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Specific Bioactivity Profiling cluster_2 Tier 3: Lead Candidate Evaluation Cytotoxicity Cytotoxicity Assessment (MTT Assay) Antimicrobial Antimicrobial Screening (Broth Microdilution) Cytotoxicity->Antimicrobial Antioxidant Antioxidant Capacity (DPPH Assay) Cytotoxicity->Antioxidant Enzyme_Inhibition Enzyme Inhibition (AChE Assay) Cytotoxicity->Enzyme_Inhibition Lead_Optimization Lead Optimization & Further Studies Antimicrobial->Lead_Optimization Antioxidant->Lead_Optimization Enzyme_Inhibition->Lead_Optimization

Caption: Tiered approach for biological activity screening.

Part 1: Cytotoxicity Assessment

Rationale: Before evaluating specific biological activities, it is essential to determine the inherent cytotoxicity of the compounds. This provides a therapeutic window and helps to differentiate between targeted bioactivity and general toxicity. The MTT assay is a widely accepted, reliable, and high-throughput method for assessing cell viability and cytotoxicity.[6][7][8] It measures the metabolic activity of cells, which is an indicator of cell health.[9]

Experimental Protocol: MTT Assay for Cytotoxicity[6][7][10]
  • Cell Culture:

    • Seed a suitable human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test analogs (A, B, C, and D) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of each analog in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, and 1000 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the respective analog concentrations. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plates for 24 or 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate the plate overnight in the incubator.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value for each analog.

Hypothetical Data Presentation
AnalogIC₅₀ (µM) on HEK293 cells (24h)
A> 1000
B850
C> 1000
D250

Interpretation: Analogs with higher IC₅₀ values are less cytotoxic. In this hypothetical scenario, Analogs A and C exhibit low cytotoxicity, making them more favorable for further investigation of specific biological activities. Analog D shows significant cytotoxicity at lower concentrations, which might be a desirable trait if screening for anticancer agents but could be a liability for other applications.[10]

Part 2: Antimicrobial Activity Screening

Rationale: The sulfur-containing backbone of the test compounds is a common feature in many antimicrobial agents. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[11] It is a quantitative method that is reproducible and allows for the simultaneous testing of multiple compounds against different microorganisms.[12]

Experimental Protocol: Broth Microdilution for MIC Determination[12][13]
  • Microorganism Preparation:

    • Culture representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria overnight in a suitable broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.[13]

  • Plate Preparation:

    • In a 96-well plate, perform serial two-fold dilutions of the test analogs in the broth to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

    • Include a positive control (a known antibiotic like tetracycline), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at 37°C for 16-20 hours.[11]

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the analog that completely inhibits visible bacterial growth.[11]

    • Optionally, a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid in the visualization of bacterial growth.[12]

Hypothetical Data Presentation
AnalogMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
A128256
B64128
C256>512
D3264
Tetracycline24

Interpretation: Lower MIC values indicate higher antimicrobial potency. In this example, Analog D shows the most promising antimicrobial activity against both bacterial strains, followed by Analog B.

Part 3: Antioxidant Capacity Assessment

Rationale: Compounds capable of donating a hydrogen atom or an electron can act as antioxidants by scavenging free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen for antioxidant activity.[14] The stable free radical DPPH has a deep violet color, which is reduced to a pale yellow color in the presence of an antioxidant.[14]

Experimental Protocol: DPPH Radical Scavenging Assay[16][18][19]
  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare stock solutions of the test analogs and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.[15]

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the test analogs or the standard to the wells.

    • Add 180 µL of the DPPH working solution to each well.

    • Include a blank (methanol without the sample).

    • Incubate the plate in the dark at room temperature for 30 minutes.[15]

  • Absorbance Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the EC₅₀ (half-maximal effective concentration) value, which is the concentration of the analog that scavenges 50% of the DPPH radicals.

Hypothetical Data Presentation
AnalogDPPH Scavenging EC₅₀ (µM)
A150
B125
C250
D75
Ascorbic Acid25

Interpretation: A lower EC₅₀ value signifies greater antioxidant capacity. Analog D demonstrates the most potent antioxidant activity in this hypothetical screening.

Part 4: Enzyme Inhibition Screening: Acetylcholinesterase (AChE)

Rationale: The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for conditions like Alzheimer's disease.[16] The structural features of the test compounds may allow them to interact with the active site of AChE. The Ellman's method is a classic and reliable colorimetric assay for measuring AChE activity and screening for inhibitors.[16][17]

Experimental Protocol: Acetylcholinesterase Inhibition Assay[20][21][22]
  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 8.0).

    • Prepare solutions of acetylthiocholine iodide (ATCI, substrate), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in the buffer.

    • Prepare stock solutions of the test analogs and a known AChE inhibitor (e.g., galantamine) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the buffer, 25 µL of the test analog at various concentrations, and 25 µL of the AChE enzyme solution.

    • Include a control (no inhibitor) and a blank (no enzyme).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of DTNB solution to all wells.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.[16]

  • Kinetic Measurement:

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of color change is proportional to the AChE activity.[16]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each analog concentration: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Calculate the IC₅₀ value for each analog.

Hypothetical Data Presentation
AnalogAChE Inhibition IC₅₀ (µM)
A85
B50
C> 200
D15
Galantamine2

Interpretation: Lower IC₅₀ values indicate more potent enzyme inhibition. In this hypothetical case, Analog D is the most effective AChE inhibitor among the tested compounds.

Comparative Analysis and Conclusion

This comprehensive screening guide provides a systematic approach to evaluating the biological activities of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid analogs. By integrating cytotoxicity, antimicrobial, antioxidant, and enzyme inhibition assays, a detailed biological profile for each analog can be established.

Summary of Hypothetical Findings:

AnalogCytotoxicity (IC₅₀, µM)Antimicrobial (MIC, µg/mL vs. S. aureus)Antioxidant (EC₅₀, µM)AChE Inhibition (IC₅₀, µM)
A> 100012815085
B8506412550
C> 1000256250> 200
D250327515

Based on our hypothetical data, Analog D emerges as the most promising candidate, exhibiting the highest potency across all three specific bioactivity assays. However, its higher cytotoxicity must be considered in the context of the intended therapeutic application. Analogs A and B also show moderate activities with lower cytotoxicity and warrant further investigation. Analog C appears to be the least active in this screening cascade.

The experimental workflows and data interpretation frameworks presented herein are designed to be adaptable to other small molecule screening campaigns. By adhering to these principles of scientific integrity and logical progression, researchers can confidently identify and advance promising new chemical entities in the drug discovery pipeline.

G cluster_0 Screening Outcome A Analog A Low Cytotoxicity Moderate Activity B Analog B Low Cytotoxicity Moderate Activity C Analog C Low Cytotoxicity Low Activity D Analog D Moderate Cytotoxicity High Activity D->A Potential for Lead Optimization D->B Potential for Lead Optimization

Caption: Summary of hypothetical screening outcomes.

References

  • Wikipedia. Broth microdilution. [Link]

  • National Institutes of Health. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC. [Link]

  • Korean Journal of Clinical Microbiology. Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. [Link]

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  • MDPI. 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. [Link]

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  • ResearchGate. (PDF) 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. [https://www.researchgate.net/publication/358178652_22-Dichloro-N-5-2-3-4-methoxyphenyl-5-phenyl-34-dihydro-2H-pyrazol-2-yl-2-oxoethyl]sulfanyl-134-thiadiazol-2-yl]acetamide]([Link])

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Sources

Validation

A Comparative Guide to the Purity Assessment of Synthesized 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic Acid

Introduction: The Imperative of Purity in Chemical Synthesis 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid is a sulfur-containing dicarboxylic acid monoester with potential applications as a versatile building block in o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Chemical Synthesis

2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid is a sulfur-containing dicarboxylic acid monoester with potential applications as a versatile building block in organic synthesis and drug development. As with any synthesized compound intended for downstream applications, particularly in the pharmaceutical industry, the verification of its purity is not merely a quality control step but a fundamental requirement for ensuring reproducibility, safety, and efficacy. The presence of impurities, even at trace levels, can lead to undesirable side reactions, altered biological activity, and potential toxicity.

This guide provides a comprehensive comparison of orthogonal analytical methodologies for the robust purity assessment of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid. We will delve into the rationale behind selecting a multi-technique approach, provide detailed experimental protocols, and discuss the interpretation of data within the context of internationally recognized standards, such as the International Council for Harmonisation (ICH) guidelines.[1]

Understanding Potential Impurities: A Proactive Approach

A thorough purity assessment begins with a theoretical analysis of the synthetic route to anticipate potential impurities. The synthesis of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid likely involves the reaction of a thioglycolic acid derivative with a haloacetate ester. Based on this, impurities can be classified according to ICH Q3A guidelines and may include:

  • Organic Impurities:

    • Starting Materials: Unreacted thioglycolic acid or methyl 2-bromoacetate.

    • By-products: Products from side reactions, such as the formation of thiodiglycolic acid or its dimethyl ester.

    • Degradation Products: Compounds formed during storage or purification, potentially from hydrolysis of the methyl ester.

  • Inorganic Impurities: Reagents, catalysts, or inorganic salts carried over from the synthesis and workup steps.[2]

  • Residual Solvents: Solvents used in the reaction or purification stages (e.g., tetrahydrofuran, ethyl acetate, methanol).[2]

The following diagram illustrates the logical classification of these potential impurities and the primary analytical techniques suited for their detection.

G cluster_0 Potential Impurity Classes (ICH Q3) cluster_1 Primary Analytical Techniques A Organic Impurities (Starting Materials, By-products) HPLC HPLC-UV/MS A->HPLC Detects non-volatile organics NMR qNMR A->NMR Identifies & quantifies EA Elemental Analysis A->EA Confirms elemental ratio B Inorganic Impurities (Salts, Reagents) IC Ion Chromatography B->IC Detects ionic species C Residual Solvents GCMS GC-MS C->GCMS Detects volatile organics

Caption: Logical relationship between impurity classes and analytical methods.

Orthogonal Analytical Techniques: A Comparative Analysis

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This ensures that a wide range of potential impurities are detected and quantified.

Technique Principle Primary Target Strengths Limitations
HPLC-UV/MS Chromatographic separation based on polarity, coupled with UV absorbance and mass-to-charge ratio detection.Organic impurities (non-volatile) and degradation products.High sensitivity and specificity; excellent for quantification of known and unknown impurities.[3]Requires a UV chromophore or ionizable group for good sensitivity; compound must be soluble.
GC-MS Chromatographic separation based on boiling point and polarity, coupled with mass spectrometry.Residual solvents and volatile organic impurities.[4]"Gold standard" for volatile analysis; excellent separation efficiency.Non-volatile compounds like the target molecule require derivatization to become volatile.[5][6]
¹H and ¹³C NMR Nuclear spin resonance in a magnetic field, providing detailed structural information and quantification.Structural confirmation of the main component and quantification of impurities relative to the main signal or an internal standard (qNMR).Provides unambiguous structural information; inherently quantitative without needing identical reference standards for impurities.[7]Lower sensitivity compared to chromatographic methods; overlapping signals can complicate analysis in complex mixtures.
Elemental Analysis Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂, SO₂) which are then quantified.Confirms the elemental composition (C, H, S) of the bulk sample.Provides fundamental confirmation of the molecular formula; a quick check for major impurities that alter the elemental ratio.[8][9]Does not identify individual impurities; insensitive to impurities with the same elemental composition (isomers). Accepted deviation is typically ±0.4%.[10][11]

Detailed Experimental Protocols

The following protocols are designed as validated starting points for the purity assessment of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid.

Workflow for Comprehensive Purity Assessment

The diagram below outlines the recommended workflow, ensuring that data from multiple techniques are integrated for a final, comprehensive purity statement.

G Start Synthesized Batch of 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid Prep Sample Preparation (Dissolution, Derivatization) Start->Prep EA Elemental Analysis (C, H, S) Start->EA HPLC HPLC-UV/MS Analysis (Organic Impurities) Prep->HPLC GCMS GC-MS Analysis (Residual Solvents) Prep->GCMS NMR ¹H & ¹³C NMR Analysis (Structure & qNMR) Prep->NMR Data Data Integration & Analysis HPLC->Data GCMS->Data NMR->Data EA->Data Report Final Purity Statement (e.g., >99.5%) Data->Report Decision Release / Further Purification Report->Decision

Caption: A comprehensive workflow for purity assessment of the target compound.

Protocol 1: HPLC-UV/MS for Organic Impurities
  • Rationale: Reversed-phase HPLC is ideal for separating polar organic compounds. Acidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on a C18 column. UV detection at a low wavelength (210 nm) is used to detect the carboxyl and thioether functionalities. Mass spectrometry provides confirmation of identity.

  • Instrumentation & Materials:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD) and a Mass Spectrometer (MS).

    • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: 50:50 Water:Acetonitrile.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in the sample diluent. Prepare a working standard at 0.1 mg/mL.

    • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the sample diluent to a final concentration of 1.0 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Injection Volume: 10 µL.

      • UV Detection Wavelength: 210 nm.

      • Gradient Program:

        Time (min) % Mobile Phase B
        0 5
        20 95
        25 95
        26 5

        | 30 | 5 |

    • Data Analysis: Calculate purity using the area percent method. Identify peaks by comparing retention times with the reference standard and by analyzing their mass spectra. According to ICH guidelines, impurities above the reporting threshold (e.g., 0.05%) should be reported.[2]

Protocol 2: Headspace GC-MS for Residual Solvents
  • Rationale: Static headspace sampling coupled with GC-MS is the standard method for analyzing residual solvents in pharmaceutical substances, as outlined in pharmacopeias and ICH Q3C guidelines. It is highly sensitive and avoids injecting the non-volatile active ingredient into the GC system.

  • Instrumentation & Materials:

    • GC-MS system with a static headspace autosampler.

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Solvent: Dimethyl sulfoxide (DMSO), high purity.

  • Procedure:

    • Standard Preparation: Prepare a stock solution containing expected solvents (e.g., methanol, ethyl acetate, THF) at a known concentration in DMSO.

    • Sample Preparation: Accurately weigh approximately 100 mg of the compound into a 20 mL headspace vial. Add 1.0 mL of DMSO. Crimp the vial securely.

    • Headspace Conditions:

      • Oven Temperature: 80°C.

      • Loop Temperature: 90°C.

      • Transfer Line Temperature: 100°C.

      • Incubation Time: 15 minutes.

    • GC-MS Conditions:

      • Inlet Temperature: 220°C (Split mode, 10:1).

      • Oven Program: 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min.

      • MS Scan Range: 35-350 amu.

    • Data Analysis: Identify and quantify solvents by comparing retention times and mass spectra to the prepared standard. Compare results against ICH Q3C limits.

Protocol 3: Quantitative NMR (qNMR) for Assay and Impurity Quantification
  • Rationale: ¹H NMR provides a direct, primary method for quantification because the signal area is directly proportional to the number of protons.[7] By using a certified internal standard with a known purity and a signal in a clean region of the spectrum, the absolute purity (assay) of the target compound can be determined.

  • Instrumentation & Materials:

    • NMR Spectrometer (≥400 MHz).

    • Internal Standard: Maleic acid or another high-purity standard with known proton count and no overlapping signals.

    • Solvent: DMSO-d₆.

  • Procedure:

    • Sample Preparation: Accurately weigh ~20 mg of the synthesized compound and ~10 mg of the internal standard into a vial. Dissolve in ~0.7 mL of DMSO-d₆.

    • NMR Acquisition:

      • Acquire a quantitative ¹H NMR spectrum.

      • Crucial Parameters: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest (typically D1 ≥ 30s) and a 90° pulse angle to ensure full signal recovery.

    • Data Analysis:

      • Integrate a well-resolved signal from the target compound (e.g., the methoxy protons at ~3.6 ppm) and a signal from the internal standard (e.g., the vinyl protons of maleic acid at ~6.3 ppm).

      • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P_std = Purity of the standard.

      • Examine the entire spectrum for impurity signals and quantify them relative to the main compound's signal.

Protocol 4: Elemental Analysis
  • Rationale: This technique verifies the bulk elemental composition against the theoretical values for the molecular formula (C₅H₈O₄S). A significant deviation suggests the presence of impurities that alter the elemental ratios, such as inorganic salts or solvents.[8][9]

  • Procedure:

    • Submit a dried, homogenous sample (~2-5 mg) to a certified analytical laboratory.

    • Request analysis for Carbon (C), Hydrogen (H), and Sulfur (S).

    • Data Analysis: Compare the experimental percentages with the theoretical values:

      • Theoretical: C=36.58%, H=4.91%, S=19.53%.

      • Acceptance Criterion: The experimental results should be within ±0.4% of the theoretical values.[10][11]

Conclusion

The purity assessment of a newly synthesized compound like 2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid is a critical process that demands a rigorous, multi-faceted analytical strategy. Relying on a single method provides an incomplete and potentially misleading picture. By employing an orthogonal combination of separation techniques (HPLC, GC-MS), a definitive structural technique (NMR), and a fundamental compositional technique (Elemental Analysis), researchers and drug developers can establish a high degree of confidence in the identity, purity, and quality of their material. This comprehensive approach ensures that subsequent research and development efforts are built upon a solid and reliable chemical foundation, aligning with the stringent quality standards of the scientific and pharmaceutical communities.

References

  • International Council for Harmonisation. (2006). Impurities in new drug substances Q3A (R2). [Link]

  • International Council for Harmonisation. (2006). Impurities in New Drug Products Q3B(R2). [Link]

  • Wikipedia. Elemental analysis. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. [Link]

  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products. [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]

  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • ResearchGate. (n.d.). Quantitative determination of dicarboxylic acid salts in mixtures. [Link]

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  • OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. [Link]

  • PubMed. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. [Link]

  • LCGC International. (2023). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. [Link]

  • ResearchGate. (n.d.). GC/MS-detectable compounds in organic sulfur compound extracts. [Link]

  • PubMed. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. [Link]

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Sources

Comparative

Comparative Stability of Thioester vs. Thioether Linkages: A Strategic Guide for Bioconjugation

As biotherapeutics evolve from simple monoclonal antibodies to complex, multi-functional modalities like Antibody-Drug Conjugates (ADCs) and PROTACs, the chemical bridge connecting these domains dictates both efficacy an...

Author: BenchChem Technical Support Team. Date: March 2026

As biotherapeutics evolve from simple monoclonal antibodies to complex, multi-functional modalities like Antibody-Drug Conjugates (ADCs) and PROTACs, the chemical bridge connecting these domains dictates both efficacy and systemic toxicity. Selecting the optimal conjugation chemistry requires moving beyond basic reactivity to deeply understand the thermodynamic and kinetic stability of the resulting bonds in complex biological matrices.

As a Senior Application Scientist, I have structured this guide to objectively compare the physiological stability, degradation mechanisms, and experimental validation of thioether and thioester linkages.

Mechanistic Causality: Why Linkages Diverge in Stability

The fundamental difference in stability between thioethers and thioesters stems from their electronic structures and the resulting susceptibility to nucleophilic attack or elimination reactions.

Thioether Linkages: The Illusion of Absolute Permanence

Thioethers are generally considered the gold standard for stable bioconjugation, but their stability is highly dependent on the electrophile used during formation:

  • Haloacetyls (e.g., Iodoacetamide): Form an alkyl thioether via an irreversible SN​2 mechanism. These linkages are exceptionally stable in vivo and are not prone to exchange reactions[1].

  • Maleimides: Form a succinimidyl thioether via a Michael addition. While stable in pure buffer, the electron-withdrawing nature of the succinimide ring increases the acidity of the adjacent α -proton. In the presence of physiological thiols (like human serum albumin or glutathione), this triggers a retro-Michael reaction (a β -elimination), leading to premature payload loss[2]. To permanently stabilize this linkage, the succinimide ring must be intentionally hydrolyzed to a succinamic acid thioether (SATE), which removes the electron-withdrawing effect[2].

Thioester Linkages: Programmed Lability

Thioesters are formed by the reaction of a thiol with a carboxylic acid derivative. Unlike oxygen esters, the orbital overlap between the 3p electrons of sulfur and the 2p electrons of the carbonyl carbon is poor. This lack of resonance stabilization renders the carbonyl carbon highly electrophilic. Consequently, thioesters are highly susceptible to:

  • Hydrolysis: Cleavage by water or ubiquitous esterases.

  • Aminolysis / Transthioesterification: Rapid exchange with amines or other thiols, a property elegantly exploited in Native Chemical Ligation (NCL) and reversible bridging[3]. While some polymeric thioesters exhibit extended half-lives in pure water, they degrade rapidly in thiol-rich intracellular environments[4].

LinkageDegradation cluster_thioether Succinimidyl Thioether (Maleimide) cluster_thioester Thioester Linkage TE_Intact Intact Thioether TE_Retro Retro-Michael TE_Intact->TE_Retro Plasma Thiols TE_Hydro Ring Hydrolysis TE_Intact->TE_Hydro High pH / H2O TS_Intact Intact Thioester TS_Hydro Hydrolysis TS_Intact->TS_Hydro H2O / Esterases TS_NCL Aminolysis / NCL TS_Intact->TS_NCL N-terminal Cys

Caption: Mechanistic divergence of thioether and thioester linkages under physiological conditions.

Quantitative Data Comparison

The following table synthesizes experimental stability data across different linkage types, highlighting the stark contrast in physiological half-lives.

Linkage TypeChemistry OriginPlasma Half-Life (In Vivo / 37°C)Primary Degradation PathwayReversibility
Alkyl Thioether Haloacetyl + Thiol> Weeks (Highly stable)NegligibleIrreversible
Succinimidyl Thioether Maleimide + Thiol~3-7 days (Highly variable)Retro-Michael & Thiol ExchangeHigh (unless hydrolyzed)
Hydrolyzed Thioether Maleimide (Ring-opened)> Weeks (Highly stable)NegligibleIrreversible
Thioester (Protein) Ubc9-SUMO intermediate~3.6 hoursHydrolysisHighly Reversible
Thioester (Polymer) S-methyl thioacetateRapid in GSH (Days in H2O)TransthioesterificationHighly Reversible

Data synthesized from comparative stability studies[2],[4],[1],[5].

Self-Validating Experimental Protocols

To objectively compare these linkages in your own laboratory, you must employ self-validating experimental designs. A protocol is only self-validating if it inherently controls for confounding variables—such as distinguishing chemical instability from enzymatic degradation.

Protocol A: Plasma Stability & Retro-Michael Assessment Assay

Purpose: To quantify the rate of deconjugation of maleimide-derived thioethers versus haloacetyl-derived thioethers in a physiologically relevant matrix.

Causality & Design Logic: We spike the plasma with a broad-spectrum protease inhibitor cocktail. Why? Because if payload loss occurs, we must definitively prove it is due to the chemical retro-Michael reaction rather than enzymatic cleavage of the peptide backbone.

  • Conjugate Preparation: Synthesize the target bioconjugates (e.g., ADC) using both maleimide and bromoacetamide linkers to a >95% purity standard (verified by SEC and LC-MS).

  • Matrix Preparation: Thaw pooled human plasma. Add a protease inhibitor cocktail (e.g., AEBSF, Aprotinin, Bestatin, E-64, Leupeptin) to isolate chemical degradation pathways[1].

  • Incubation: Spike the bioconjugates into the plasma at a final concentration of 1 mg/mL. Incubate at 37°C in a humidified incubator.

  • Aliquot Sampling: Withdraw 50 µL aliquots at t=0,1,4,24,72,120, and 168 hours. Immediately quench the reaction by flash-freezing in liquid nitrogen.

  • Affinity Capture: Use Protein A/G magnetic beads to pull down the intact conjugate from the complex plasma matrix.

  • LC-MS/MS Quantification: Analyze the captured fraction. Use a stable-isotope-labeled internal standard to self-validate the extraction efficiency. Calculate the half-life based on the exponential decay of the intact conjugate mass.

Workflow Step1 1. Conjugate Preparation Step2 2. Plasma Incubation (37°C) Step1->Step2 Step3 3. Aliquot Sampling (0-168 hours) Step2->Step3 Step4 4. Affinity Capture & Extraction Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Caption: Self-validating experimental workflow for assessing linkage stability in human plasma.

Protocol B: Thioester Hydrolysis and Transthioesterification Assay

Purpose: To measure the lability of thioester linkages under intracellular reducing conditions.

Causality & Design Logic: Thioesters are uniquely sensitive to the concentration of competing nucleophiles. By running parallel assays—one in pure PBS and one spiked with 10 mM Glutathione (GSH)—we can isolate the rate of pure hydrolysis from the rate of thiol-exchange (transthioesterification)[4].

  • Buffer Preparation: Prepare two sets of PBS buffers (pH 7.4). Buffer A is pure PBS. Buffer B contains 10 mM reduced Glutathione (mimicking the intracellular cytosol).

  • Incubation: Dissolve the thioester-linked compound in both buffers at a low concentration (<1 g/L) to prevent aggregation from shielding the linkage. Incubate at 37°C.

  • Kinetic Monitoring: Monitor the reaction continuously using UV-Vis spectroscopy or sample via UPLC every 30 minutes.

  • Validation: The appearance of the free thiol (quantified via Ellman's reagent) in Buffer A confirms hydrolysis. The rapid shift in mass in Buffer B confirms transthioesterification.

Strategic Recommendations

Based on the thermodynamic realities of these linkages, drug development professionals should adopt the following strategic guidelines:

  • For Maximum Systemic Stability (e.g., Systemic ADCs): Avoid standard maleimides unless you incorporate a deliberate ring-hydrolysis step post-conjugation. Instead, utilize haloacetyls (iodoacetamide/bromoacetamide) to form irreversible alkyl thioethers, ensuring the payload remains attached during prolonged circulation[1].

  • For Controlled Intracellular Release: Thioesters are highly strategic when designing prodrugs or polymeric nanoparticles that must remain stable in the bloodstream but rapidly degrade upon entering the highly reducing, thiol-rich environment of the tumor cytosol[4].

  • For Complex Bioconjugation (NCL): Utilize thioesters as transient, reactive intermediates. Their inherent instability is exactly what drives the acyl transfer required to form stable amide bonds in Native Chemical Ligation[3].

Sources

Validation

A Senior Application Scientist's Guide to the Purification of Polar Organosulfur Compounds

For researchers in medicinal chemistry and drug development, the isolation of polar organosulfur compounds presents a persistent challenge. Molecules containing sulfoxide, sulfone, sulfonic acid, and related functional g...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in medicinal chemistry and drug development, the isolation of polar organosulfur compounds presents a persistent challenge. Molecules containing sulfoxide, sulfone, sulfonic acid, and related functional groups are cornerstones of numerous pharmaceuticals, yet their purification is frequently complicated by high polarity, thermal sensitivity, and potential for unwanted side reactions on common stationary phases. This guide provides an in-depth comparison of prevalent purification techniques, moving beyond mere protocols to explain the underlying principles and strategic choices that lead to successful, validated separations.

The Challenge: Understanding the Physicochemical Landscape

Polar organosulfur compounds occupy a difficult middle ground. Their polarity, driven by the electronegative sulfur-oxygen bonds, often precludes the use of standard normal-phase chromatography with non-polar solvents, while their organic backbone can limit the efficacy of purely aqueous systems. Key challenges include:

  • High Polarity: Leads to poor retention on traditional reversed-phase (e.g., C18) columns and strong, often irreversible, binding to silica gel in normal-phase chromatography.

  • Analyte Stability: Sulfoxides can be sensitive to acidic conditions or oxidation, potentially converting to sulfones on reactive surfaces.[1][2]

  • Solubility Issues: Finding a single solvent that effectively dissolves the crude material for loading but also allows for differential binding during separation can be complex.

  • Matrix Complexity: Crude reaction mixtures often contain starting materials, reagents, and byproducts with overlapping polarities, demanding high-resolution techniques.

A logical approach to selecting a purification strategy is essential. The first step is always to characterize the target molecule and the primary impurities.

Start Crude Sample (Polar Organosulfur Compound) IsSolid Is the target compound a solid? Start->IsSolid IsIonic Is the compound ionic or ionizable? IsSolid->IsIonic No Recrystallization Recrystallization IsSolid->Recrystallization Yes IsThermallyStable Is it thermally stable? Scale What is the scale? (mg, g, kg) IsIonic->Scale No IEX Ion-Exchange (IEX) Chromatography IsIonic->IEX Yes SPE Solid-Phase Extraction (SPE) Scale->SPE Cleanup Step Flash Flash Chromatography (HILIC or NP) Scale->Flash >1g (Moderate Purity) HPLC Preparative HPLC (RP, HILIC, IEX) Scale->HPLC <1g (High Purity) Recrystallization->IsThermallyStable Check LLE Liquid-Liquid Extraction (LLE) / DLLME Flash->LLE Pre-purify with

Caption: Initial decision workflow for purification strategy.

Comparative Analysis of Purification Techniques

No single technique is universally superior. The optimal choice depends on the specific compound, impurity profile, required purity, and scale.

Liquid-Liquid Extraction (LLE) & Microextraction (DLLME)

LLE is a foundational workup technique, best suited for removing non-polar or weakly polar impurities from a polar target compound.[3][4] The principle relies on the differential partitioning of solutes between two immiscible liquid phases. For polar organosulfur compounds, this typically involves extracting an aqueous solution with an immiscible, non-polar organic solvent (e.g., hexane, ethyl acetate) to pull out greasy impurities, leaving the target compound in the aqueous phase.

  • Expertise & Causality: The choice of organic solvent is critical. Ethyl acetate can sometimes extract moderately polar compounds, leading to yield loss. A less polar solvent like dichloromethane or hexane is often a better first choice for removing highly non-polar contaminants. pH adjustment is a powerful tool; for acidic (e.g., sulfonic acids) or basic organosulfur compounds, altering the pH of the aqueous layer can render the target compound ionic (highly water-soluble) while neutral impurities are extracted into the organic phase.

  • Dispersive Liquid-Liquid Microextraction (DLLME): This modern variant offers a significant improvement in efficiency and reduction in solvent use.[5][6] It involves injecting a mixture of an extraction solvent (e.g., chloroform) and a disperser solvent (e.g., acetonitrile) into the aqueous sample.[5] This creates a cloudy solution of fine microdroplets, maximizing the surface area for extraction and leading to very rapid equilibrium.[5][6][7]

Table 1: Comparison of Extraction Techniques

ParameterConventional LLEDispersive LLE (DLLME)
Principle Bulk PartitioningMicro-droplet Partitioning
Primary Use Initial workup, impurity removalRapid extraction, pre-concentration
Solvent Volume HighVery Low (µL to mL)[5]
Speed Slow (minutes)Very Fast (seconds)[5]
Efficacy ModerateHigh (due to large surface area)[5]
Scalability HighLow (analytical to small prep)
Solid-Phase Extraction (SPE)

SPE is an essential tool for sample cleanup and is conceptually a form of column chromatography.[8][9] It is ideal for removing interfering matrix components prior to high-resolution purification or for quickly isolating a class of compounds.[4] For polar organosulfur compounds, Normal-Phase, Reversed-Phase, and Ion-Exchange SPE are all viable options.[8][9]

  • Trustworthiness & Validation: The key to a robust SPE method is rigorous method development. One must validate that the target compound is retained during the loading and wash steps and is fully released during the elution step. This is typically confirmed by analyzing the load, wash, and elution fractions by LC-MS or a similar technique.

Workflow: SPE for Cleanup of a Polar Sulfoxide

cluster_0 SPE Protocol Steps Condition 1. Condition (Activate sorbent) Ex: Methanol, then Water Load 2. Load Sample (Dissolved in weak solvent) Condition->Load Wash 3. Wash (Remove impurities) Ex: 5% ACN in Water Load->Wash Elute 4. Elute (Recover analyte) Ex: 80% ACN in Water Wash->Elute

Caption: Standard four-step Solid-Phase Extraction workflow.

Experimental Protocol: Normal-Phase SPE Cleanup

This protocol is designed to isolate a polar sulfoxide from non-polar impurities.

  • Sorbent Selection: Choose a polar sorbent such as silica (Si) or diol-bonded silica.[10]

  • Conditioning: Pass 3-5 column volumes of a non-polar solvent (e.g., hexane) through the cartridge to wet the stationary phase. This is a critical step to ensure consistent interaction.

  • Equilibration: Pass 3-5 column volumes of the sample solvent (must be non-polar, e.g., dichloromethane or hexane) to prepare the column for sample loading.

  • Sample Loading: Dissolve the crude sample in a minimum volume of a non-polar solvent like dichloromethane. Load the solution onto the SPE cartridge at a slow, controlled flow rate (e.g., 1 drop/second). The polar sulfoxide will be adsorbed onto the silica.[10]

  • Washing: Pass 3-5 column volumes of the loading solvent (or a slightly more polar solvent like 95:5 hexane:ethyl acetate) through the cartridge. This removes the non-polar impurities, which pass through unretained.

  • Elution: Elute the desired polar sulfoxide using a much more polar solvent, such as ethyl acetate or a mixture of dichloromethane and methanol. The choice of a strong elution solvent disrupts the polar interactions holding the compound to the sorbent.

  • Analysis: Collect the eluate and confirm the presence and purity of the target compound using TLC or LC-MS.

Recrystallization

For crystalline solids, recrystallization is an exceptionally powerful, scalable, and cost-effective purification technique.[11] Its success hinges on identifying a solvent (or solvent system) in which the target compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.[12][13][14]

  • Expertise & Causality: The principle of "like dissolves like" is the starting point for solvent selection.[12] For polar organosulfur compounds, polar solvents like water, ethanol, methanol, or acetone are good initial candidates.[15] If a single solvent does not provide the required solubility differential, a two-solvent system is employed.[15] For example, the compound might be dissolved in a minimum of a "good" hot solvent (e.g., ethanol) into which a "bad" solvent (e.g., water or hexane) is added dropwise until persistent cloudiness (saturation) is observed. Re-heating to clarify followed by slow cooling allows for crystal formation.[15] The slow cooling is paramount; rapid cooling ("crashing out") traps impurities within the crystal lattice, defeating the purpose of the purification.[11]

Chromatographic Techniques

For complex mixtures or when very high purity is required, chromatography is the method of choice.

a) Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is arguably the most effective chromatographic technique for retaining and separating very polar, neutral, or ionic compounds.[16][17] It utilizes a polar stationary phase (like bare silica, amine, or diol-bonded silica) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a smaller amount of aqueous buffer.[16][18]

  • Mechanism: A water-enriched layer forms on the surface of the polar stationary phase. Polar analytes partition between this aqueous layer and the bulk organic mobile phase. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content), which moves the polar compounds off the column.[16] This is essentially the inverse of reversed-phase.

b) Reversed-Phase HPLC (RP-HPLC)

Standard C18 columns often fail to retain highly polar organosulfur compounds.[17] However, modern "aqueous stable" C18 phases or the use of polar-embedded stationary phases can improve retention. For ionic or ionizable compounds, ion-pairing agents (e.g., trifluoroacetic acid for bases) can be used, but these can be difficult to remove and may suppress MS signals.[17] Green RP-HPLC methods using eco-friendly eluents like ethanol have also been developed for purifying compounds like allicin.[19]

c) Ion-Exchange Chromatography (IEX)

This technique is specifically for charged molecules, making it ideal for purifying sulfonic acids or compounds with basic amine groups.[8] The stationary phase contains charged functional groups that bind oppositely charged analytes. Elution is achieved by either increasing the salt concentration of the mobile phase (displacing the analyte) or changing the pH to neutralize the analyte's charge.[20]

Table 2: Comparison of Chromatographic Techniques for Polar Organosulfur Compounds

TechniqueStationary PhaseMobile PhaseSeparation PrincipleBest ForKey Limitation
HILIC Polar (Silica, Amine)High Organic (>80% ACN)Partitioning into aqueous layer[16]Very polar neutral & ionic compounds (sulfoxides, sulfonic acids)Sensitive to water content; can have long equilibration times
RP-HPLC Non-polar (C18, C8)[17]High AqueousHydrophobic Interaction[17]Moderately polar compounds; oil-soluble OSCsPoor retention of very polar compounds[17]
IEX Charged (+ or -)[20]Aqueous BufferIonic Interaction[20]Charged compounds (sulfonic acids, amino-sulfur compounds)Only works for charged species; requires salt removal post-purification

Conclusion: A Validated and Rational Approach

The purification of polar organosulfur compounds is a multi-faceted task that requires a deep understanding of the underlying chemical principles. There is no "one-size-fits-all" solution. An effective strategy begins with a thorough analysis of the target molecule and impurities, leading to a rational selection of a primary purification technique—be it the scalable simplicity of recrystallization, the targeted cleanup of SPE, or the high-resolution power of HILIC. Each step, from solvent choice in an extraction to the gradient profile in chromatography, should be a deliberate decision aimed at exploiting the physicochemical differences between the desired product and its contaminants. By grounding these choices in established principles and validating outcomes at each stage, researchers can confidently and efficiently isolate these valuable compounds.

References

  • Pastor-Belda, M., et al. (2020). A rapid dispersive liquid–liquid microextraction of antimicrobial onion organosulfur compounds in animal feed coupled to gas chromatography-mass spectrometry. RSC Publishing.
  • Analytical Methods (RSC Publishing). (n.d.). A rapid dispersive liquid–liquid microextraction of antimicrobial onion organosulfur compounds in animal feed coupled to gas chromatography-mass spectrometry.
  • GlobeCore. (n.d.). Removal of organosulfur compounds from oil fractions.
  • ResearchGate. (n.d.). Study of Selectivity of Extractants for Extraction of Organosulfur Compounds from Model Solutions | Request PDF.
  • LCGC International. (2023). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection.
  • PubMed. (n.d.). Protein Separation and Purification in Neat Dimethyl Sulfoxide.
  • DTIC. (n.d.). The Purification of a DMS0-Water (Dimethyl Sulfoxide) System by Melt Crystallization.
  • gChem - DMSO University. (n.d.). Compound Purification Techniques.
  • ACS Earth and Space Chemistry. (2025). Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry.
  • ResearchGate. (2025). A simple method for routine measurement of organosulfur compounds in complex liquid and gaseous matrices.
  • ORBi. (n.d.). The Chemistry of New Garlic-Derived Organosulfur Compounds and the Molecular Basis of Olfaction.
  • ResearchGate. (2016). Preparation and Purification of Garlic-Derived Organosulfur Compound Allicin by Green Methodologies.
  • BioChromato. (2025). Comprehensive Strategies for Effective DMSO Removal in Research Laboratories.
  • ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?.
  • Google Patents. (n.d.). US6020530A - Process for purification of dimethyl sulphoxide (DMSO).
  • Phenomenex. (n.d.). What is Solid-Phase Extraction?.
  • PMC. (n.d.). Sensitive and accurate determination of oil-soluble and water-soluble organosulfur compounds in garlic matrix using reversed phase-high performance liquid chromatography.
  • Supelco. (n.d.). Guide to Solid Phase Extraction.
  • PubMed. (2022). A simple method for routine measurement of organosulfur compounds in complex liquid and gaseous matrices.
  • Phenomenex. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • (n.d.). Recrystallization.
  • MDPI. (2024). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS.
  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?.
  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • PMC. (n.d.). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis.
  • (n.d.). Experiment 2: Recrystallization.
  • ACS Omega. (2017). Substrate-Selective C–H Functionalization for the Preparation of Organosulfur Compounds from Crude Oil-Derived Components.
  • ResearchGate. (2024). SULFOXIDES AND SULFONES: REVIEW.
  • Difference Between. (2021). Difference Between Sulfone and Sulfoxide.
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
  • YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
  • PMC. (n.d.). Synthesis and Use of Sulfonamide-, Sulfoxide-, or Sulfone-containing Aminoglycoside-CoA Bisubstrates as Mechanistic Probes for Aminoglycoside N-6′-Acetyltransferase.
  • Scribd. (n.d.). Recrystallization Techniques and Solvents.
  • MDPI. (2025). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents.

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